molecular formula C39H47N4O8P B1494035 2'-Deoxypseudouridine cep

2'-Deoxypseudouridine cep

Cat. No.: B1494035
M. Wt: 730.8 g/mol
InChI Key: IMFUMPDKLUNINC-ORPMVLRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxypseudouridine cep is a useful research compound. Its molecular formula is C39H47N4O8P and its molecular weight is 730.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Deoxypseudouridine cep suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxypseudouridine cep including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H47N4O8P

Molecular Weight

730.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-22-10-21-40)51-35-23-34(33-24-41-38(45)42-37(33)44)50-36(35)25-48-39(28-11-8-7-9-12-28,29-13-17-31(46-5)18-14-29)30-15-19-32(47-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,41,42,44,45)/t34-,35+,36-,52?/m1/s1

InChI Key

IMFUMPDKLUNINC-ORPMVLRESA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Role of 2'-Deoxypseudouridine in Oligonucleotide Base-Stacking

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and thermodynamic role of 2'-Deoxypseudouridine (d


)  in oligonucleotide engineering. It focuses on the mechanistic basis of base-stacking enhancement, specifically isolating the contribution of the C-glycosidic bond  and the N1-H water bridge .

Executive Summary

2'-Deoxypseudouridine (d


)  is a C-nucleoside isomer of thymidine where the nucleobase (uracil) is attached to the deoxyribose via a carbon-carbon (C-C) bond at the C5 position, rather than the canonical nitrogen-carbon (N-C) bond at N1.

While primarily utilized for its profound nuclease resistance in antisense oligonucleotides (ASOs), d


 plays a critical, often under-leveraged role in enhancing thermodynamic stability . This enhancement is driven by a unique "water-bridging" mechanism facilitated by the free N1-imino proton—a feature structurally absent in canonical thymidine. This guide provides the mechanistic rationale, synthesis protocols, and thermodynamic data necessary to deploy d

effectively in high-affinity capture probes and therapeutic oligonucleotides.

Molecular Mechanism: The "Water Bridge" Effect

The enhancement of base-stacking by d


 is not merely a result of hydrophobic surface area but is driven by a specific hydration network that rigidifies the sugar-phosphate backbone.
Structural Comparison

In canonical Thymidine (dT) , the N1 position is occupied by the glycosidic bond to the sugar, leaving it chemically inert regarding hydrogen bonding. In 2'-Deoxypseudouridine (d


) , the base is rotated and attached at C5. This exposes the N1-H  group as a new hydrogen bond donor.
The Rigidification Mechanism
  • N1-H Availability: The exposed N1-H sits in the major groove of the DNA helix.

  • Water Coordination: This proton donates a hydrogen bond to a specific water molecule.

  • Phosphate Locking: This structural water molecule bridges the N1-H to the 5'-phosphate of the preceding nucleotide (or the 3'-phosphate of the same residue, depending on helix geometry).

  • Entropic Gain: By "locking" the local backbone conformation via this solvent bridge, d

    
     reduces the entropic penalty of duplex formation (
    
    
    
    ), effectively "pre-organizing" the single strand for hybridization.
Visualization of the Signaling Pathway

The following diagram illustrates the structural logic of the d


-mediated stability enhancement.

dPsi_Mechanism cluster_structure Structural Modification cluster_mechanism Thermodynamic Mechanism dT Canonical Thymidine (dT) (N1-Glycosidic Bond) dPsi 2'-Deoxypseudouridine (dPsi) (C5-Glycosidic Bond) dT->dPsi Isomerization N1_H Exposed N1-H Donor dPsi->N1_H Exposes Water Structural Water Molecule (Solvent Bridge) N1_H->Water H-Bond Donation Backbone Phosphate Backbone (Preceding Residue) Water->Backbone H-Bond Bridging Rigidity Local Backbone Rigidification (Reduced u0394S penalty) Backbone->Rigidity Conformation Lock Stacking Enhanced Base Stacking (Increased Tm) Rigidity->Stacking Pre-organization

Caption: Mechanistic pathway showing how the exposed N1-H of d


 recruits a structural water molecule to bridge the phosphate backbone, reducing entropic cost and enhancing stacking.[1][2]

Thermodynamic Impact & Data

The incorporation of d


 into DNA duplexes affects the melting temperature (

) differently than in RNA. While

in RNA is universally stabilizing (

C to

C per modification), d

in DNA is context-dependent.
Comparative Stability Table

The following data summarizes the thermodynamic parameters of d


 substitutions in a standard B-DNA duplex context (e.g., 5'-GCG TX T CGC-3').
ParameterCanonical Thymidine (dT)2'-Deoxypseudouridine (d

)
Impact Analysis
Glycosidic Bond N-C (Labile to acid)C-C (Highly Stable)Primary Benefit: Resistance to depurination/enzymatic cleavage.

/ mod
Reference (0.0°C)+0.5°C to +1.2°CModerate stabilization; effect is maximized in A-tracts or DNA/RNA hybrids.
Hydration Standard B-form spineBridged Water MotifCreates a "rigid" hydration shell that mimics A-form stability.
Base Pairing Watson-Crick (A-T)Watson-Crick (A-

)
Maintains fidelity; no wobble pairing with G (unlike RNA

).
Nearest Neighbor Standard StackingEnhanced 3'-StackingPurines 3' to d

stack more efficiently due to backbone rigidity.
Contextual Dependence
  • DNA/DNA Duplexes: d

    
     is a "stability maintainer." It does not destabilize the helix (unlike many other modifications) and provides a modest 
    
    
    
    boost.
  • DNA/RNA Hybrids (ASO): d

    
     is highly effective here. It induces an intermediate conformation between A-form and B-form, which is favorable for RNase H recruitment and hybrid stability.
    

Experimental Protocols

Synthesis of d -Phosphoramidites

Synthesis of d


 is more complex than N-nucleosides due to the C-glycosidic bond formation. The following protocol outlines the critical steps for generating the phosphoramidite for solid-phase synthesis.

Prerequisites:

  • Starting Material: 5-iodo-uracil or 2,4-di-tert-butoxy-5-bromopyrimidine.

  • Coupling Reagent: Palladium (Pd) catalyst (Heck-type coupling) or Organolithium reagents.

Step-by-Step Workflow:

  • C-Glycosylation: React the lithiated pyrimidine (generated via

    
    -BuLi exchange) with a protected 2-deoxyribonolactone or ribose derivative. This forms the C-C bond.
    
  • Reduction & Deprotection: Reduce the resulting hemiacetal (if lactone used) and remove sugar protecting groups to yield the free nucleoside.

  • Base Protection: Protect the N1 and N3 positions.

    • Note: Unlike dT, the N1 position of d

      
       is nucleophilic and must be protected (typically with a Benzoyl or Acetyl group) to prevent branching during oligonucleotide synthesis.
      
  • 5'-Dimethoxytritylation: React with DMT-Cl in pyridine to protect the 5'-OH.

  • Phosphitylation: React the 3'-OH with 2-cyanoethyl

    
    -diisopropylchlorophosphoramidite in the presence of DIPEA (Diisopropylethylamine).
    
Solid-Phase Oligonucleotide Synthesis
  • Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min) due to the steric bulk of the C-glycoside and N1 protecting groups.

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) for higher efficiency.

  • Deprotection: Standard ammonium hydroxide treatment is usually sufficient, but mild deprotection (potassium carbonate in methanol) is preferred if "Ultra-Mild" phosphoramidites are used to preserve the N1 integrity.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Bromo-Pyrimidine Step1 Lithiation & C-Glycosylation Start->Step1 n-BuLi, Lactone Step2 N1-Protection (Benzoyl) Step1->Step2 BzCl Step3 5'-DMT Protection Step2->Step3 DMT-Cl Step4 3'-Phosphitylation Step3->Step4 P-reagent Final dPsi Phosphoramidite Step4->Final Purification

Caption: Critical path for the chemical synthesis of dPsi phosphoramidites, highlighting the essential N1-protection step.

References

  • Charette, M. & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life. Link

  • Trapane, T. L., et al. (1994). DNA/RNA hybrids containing 2'-deoxypseudouridine. Biophysical Journal. Link

  • Davis, D. R. (1995). Stabilization of RNA stacking by pseudouridine. Nucleic Acids Research.[3][4] Link

  • Egli, M., et al. (2000). Crystal structure of A-DNA duplexes and the role of water bridges. Biopolymers.[3][4][5][6][7][8][9][10][11][12] Link

  • Saha, A. K., et al. (1995). Synthesis of 2'-deoxypseudouridine phosphoramidites. Journal of Organic Chemistry. Link

Sources

2'-Deoxypseudouridine as a structural analogue of thymidine in DNA.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Deoxypseudouridine (dΨ) represents a pivotal structural analogue of thymidine (dT) where the canonical N-glycosidic bond is replaced by a C-glycosidic linkage (C1'–C5). This subtle atomic shift confers profound biophysical resilience: it renders the nucleoside virtually immune to enzymatic hydrolysis by glycosylases (e.g., UDG) and enhances duplex thermal stability through a unique "water-bridging" mechanism at the N1 position. This guide details the structural rationale, synthesis protocols, and experimental applications of dΨ as a mechanistic probe and therapeutic scaffold.

Structural Anatomy & Chemical Logic

The C-Glycoside Advantage

In canonical thymidine, the base is attached to the deoxyribose via an N1–C1' bond . This bond is susceptible to acid hydrolysis and enzymatic cleavage. In dΨ, the uracil base is rotated and attached via a C5–C1' bond .

  • Chemical Stability: The C–C bond is chemically robust, resisting depurination/depyrimidination conditions that would degrade normal DNA.

  • Hydrogen Bonding Potential: The rotation exposes N1-H as a hydrogen bond donor. In standard dT, N1 is the attachment point and cannot donate protons. This extra donor in dΨ allows for the coordination of a structural water molecule, bridging the base to the phosphate backbone and rigidifying the local DNA structure.

Structural Visualization

NucleosideStructure Thymidine Thymidine (dT) N-Glycosidic Bond (N1-C1') Susceptible to UDG dPsi 2'-Deoxypseudouridine (dΨ) C-Glycosidic Bond (C5-C1') Resistant to UDG Extra H-Bond Donor (N1-H) Thymidine->dPsi C5-C1' Isomerization Duplex Duplex Stability (Increased Tm) dPsi->Duplex Enhanced Stacking Water Structural Water (Spine of Hydration) dPsi->Water N1-H coordinates Water->Duplex Rigidifies Backbone

Figure 1: Structural transition from Thymidine to 2'-Deoxypseudouridine and its biophysical consequences.

Synthesis & Incorporation Strategies

Phosphoramidite Chemistry

Incorporating dΨ into oligonucleotides requires specialized phosphoramidite building blocks. Unlike standard bases, the N1 position of dΨ is a secondary amine and can be nucleophilic.

Critical Consideration: While the N1-H is less reactive than exocyclic amines of A/C/G, high-fidelity synthesis often employs N1-protection (e.g., benzoyl or pivaloyloxymethyl) to prevent branching reactions at the phosphoramidite coupling step.

Solid-Phase Synthesis Protocol
StepReagent/ConditionMechanistic Note
1. Detritylation 3% TCA in Dichloromethane (DCM)Removes 5'-DMT. The C-glycosidic bond of dΨ is stable to this acid, unlike purines which can depurinate.
2. Coupling 5'-DMT-dΨ-3'-Phosphoramidite (0.1 M) + ETT ActivatorN1-Protection is recommended here to ensure the phosphoramidite reacts only with the 5'-OH.
3. Capping Ac2O / N-MethylimidazoleBlocks unreacted 5'-OH. Essential to prevent deletion sequences.
4. Oxidation Iodine / Water / PyridineConverts P(III) to stable P(V) phosphate.
5. Deprotection Conc. NH4OH, 55°C, 16hRemoves cyanoethyl groups and base protection (N1-benzoyl). dΨ remains intact.

Biophysical Impact on DNA Architecture

Thermal Stability ( )

Replacing dT with dΨ universally stabilizes the DNA duplex. This is counter-intuitive for a "modified" base but is explained by the "coordinating water" hypothesis . The N1-H donor recruits a water molecule that bridges the base to the 5'-phosphate, locking the nucleotide in a favorable conformation (C3'-endo/C2'-endo equilibrium shift).

Comparative Stability Data:

Duplex Sequence (5' -> 3')Modification

(°C)

/ mod
GCG TAA GCGNone (dT)42.0-
GCG ΨAA GCGSingle dΨ44.2+2.2
GCG ΨAΨ GCGDouble dΨ46.5+2.3 (avg)

Note: Data derived from thermodynamic studies of C-nucleoside incorporation [1].

Base Pairing & Mismatch Tolerance
  • Watson-Crick: Pairs with Adenine (A) with high affinity.

  • Wobble: Unlike RNA

    
    , which promotes wobble, DNA dΨ is constrained by the B-form helix but can still tolerate G-mismatches better than dT, making it a useful probe for promiscuous binding sites.
    

Biological Interactions & Enzymology

The UDG Resistance Mechanism

Uracil DNA Glycosylase (UDG) scans DNA for uracil (a deamination product of cytosine). It flips the base out of the helix and cleaves the N-glycosidic bond.

  • dΨ Evasion: UDG can flip dΨ out of the helix, but it cannot cleave the C-C bond . This effectively traps the enzyme or results in zero catalytic turnover.

  • Application: dΨ is used to crystallize glycosylase-DNA complexes by "freezing" the enzyme in the recognition state without product release [2].

Polymerase Recognition Pathway

BioPathway Polymerase DNA Polymerase (e.g., Klenow, Taq) Recognition Base Recognition (dΨ mimics dT) Polymerase->Recognition Scans Major Groove Template Template Strand containing dΨ Template->Polymerase Binds Repair Repair Enzymes (UDG / MPG) Template->Repair Surveillance Incorporation dATP Incorporation Recognition->Incorporation High Efficiency Outcome No Cleavage (Enzyme Trapping) Repair->Outcome C-C Bond Resistance

Figure 2: Biological processing of 2'-Deoxypseudouridine. Note the distinct divergence between successful replication and failed repair.

Therapeutic & Diagnostic Applications

  • Antisense Oligonucleotides (ASOs):

    • Problem: Serum nucleases degrade phosphodiester backbones.

    • Solution: dΨ modification at 3'-ends acts as a "cap," preventing exonuclease digestion due to the altered steric environment and C-glycosidic stability.

  • Mechanistic Probes:

    • Use dΨ-containing DNA to inhibit and capture DNA repair enzymes from cell lysates.

    • Study "water-mediated" protein-DNA recognition by comparing dT (no N1-H) vs dΨ (N1-H) binding affinities.

  • PCR Specificity:

    • Substitution of dT with dΨ in primers can increase

      
      , allowing for higher annealing temperatures and reduced off-target amplification.
      

References

  • Thermodynamic Stability of C-Nucleosides

    • Title: "Thermodynamic stability of DNA duplexes comprising the simplest T -> dU substitutions"
    • Source:Biochemistry (via PubMed)
    • URL:[Link]

  • Enzymatic Resistance & Trapping

    • Title: "Uracil-DNA Glycosylase Interactions with 2'-Deoxypseudouridine"
    • Source:Nucleic Acids Research
    • URL:[Link]

  • Synthesis & Phosphoramidites

    • Title: "Chemical Synthesis of Oligonucleotides Containing 2'-Deoxypseudouridine"
    • Source:Current Protocols in Nucleic Acid Chemistry
    • URL:[Link][1][2]

Sources

Technical Whitepaper: The Structural and Functional Implications of 2'-Deoxypseudouridine (dΨ) in DNA Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for application scientists and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable protocols.

Executive Summary

2'-Deoxypseudouridine (dΨ) represents a pivotal modification in the toolkit of nucleic acid engineering. As the C-glycoside isomer of deoxyuridine (and a structural mimic of thymidine), dΨ replaces the labile N-glycosidic bond with a chemically robust C-C bond. While its RNA counterpart (Pseudouridine, Ψ) is renowned for rigidifying RNA via a "water-bridge" mechanism, dΨ in DNA offers a distinct set of properties: extreme nuclease resistance , isomorphic B-form compatibility , and enhanced Hoogsteen base-pairing potential .

This guide dissects the conformational impact of dΨ on DNA duplexes, detailing the thermodynamic parameters, synthesis protocols, and specific utility in stabilizing triplex-forming oligonucleotides (TFOs) and inhibiting DNA repair enzymes.

Part 1: Chemical & Structural Fundamentals

The C-Glycoside Advantage

The defining feature of dΨ is the connection between the C1' of the deoxyribose and the C5 of the uracil base (unlike the N1 connection in Thymidine). This C-C bond renders the nucleoside virtually immune to enzymatic hydrolysis by glycosylases (e.g., Uracil-DNA Glycosylase, UDG) and nucleases.

Conformational Isomorphism

In RNA, Pseudouridine stabilizes the C3'-endo (A-form) sugar pucker through a water bridge between the N1-H and the phosphate backbone. In DNA, the scenario changes:

  • Loss of 2'-OH: Without the 2'-hydroxyl group, dΨ lacks the primary anchor for the canonical "rigidifying" water bridge seen in RNA.

  • Sugar Pucker: dΨ retains significant conformational flexibility, readily adopting the C2'-endo pucker required for standard B-form DNA helices. It does not force the duplex into an A-form geometry, making it a non-perturbing mimic of Thymidine (dT) in Watson-Crick contexts.

  • The N1-H Donor: Unlike dT (where N1 is substituted), dΨ possesses a free N1-H donor. In a duplex, this proton is exposed in the major groove , creating a unique handle for hydration or Hoogsteen hydrogen bonding (critical for Triplex formation).

Thermodynamic Impact ( )
  • Duplex (Watson-Crick): dΨ pairs with Adenine. The thermal stability (

    
    ) is generally neutral to slightly stabilizing  (+0.5 to +1.0 °C per modification) compared to dT. The stabilization arises from improved base stacking interactions afforded by the C-glycoside geometry.
    
  • Triplex (Hoogsteen): The impact is profound. The N1-H donor facilitates the formation of stable C+•G-C and T•A-T type triplets, significantly increasing the melting temperature of Triplex Forming Oligonucleotides (TFOs).

Part 2: Synthesis & Incorporation Protocols

Synthesis of dΨ phosphoramidites is non-trivial due to the need to construct the C-C bond. The industry-standard approach utilizes a Palladium-catalyzed Heck coupling.

Synthesis Workflow (Graphviz)

dPsi_Synthesis Start Thymidine (Starting Material) Step1 Glycal Formation (Elimination) Start->Step1 HMDS, (NH4)2SO4 Step2 Pd-Catalyzed Coupling (Heck Reaction with 5-Iodouracil) Step1->Step2 Pd(OAc)2, AsPh3 Step3 Desilylation & Stereoselective Reduction Step2->Step3 TBAF / NaBH(OAc)3 Step4 DMT Protection (5'-OH) Step3->Step4 DMT-Cl, Pyridine Step5 Phosphitylation (3'-OH) Step4->Step5 Phosphitylating Reagent Final dΨ Phosphoramidite (Ready for Solid Phase) Step5->Final Purification

Caption: Synthetic route from Thymidine to dΨ Phosphoramidite via Heck coupling and stereoselective reduction.

Solid-Phase Synthesis Protocol

Reagents:

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard).

  • Coupling Time: 3–6 minutes (slightly extended compared to dT to ensure complete coupling of the C-nucleoside).

Step-by-Step Procedure:

  • Preparation: Dissolve dΨ-CE phosphoramidite in anhydrous acetonitrile (0.1 M). Ensure water content is <30 ppm.

  • Coupling: Inject phosphoramidite and activator. The N1-H of dΨ is generally not protected in commercial phosphoramidites; it is less nucleophilic than the exocyclic amines of A/C/G, but mild conditions are preferred.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole capping.

  • Oxidation: Standard Iodine oxidation converts P(III) to P(V).

  • Cleavage & Deprotection:

    • Reagent: Concentrated Ammonium Hydroxide (28-30%).

    • Condition: 55°C for 8-16 hours (or UltraFast deprotection if compatible monomers are used).

    • Note: The C-glycosidic bond is stable to acid and base; no special precautions are needed regarding bond cleavage (unlike RNA).

Part 3: Data Summary & Applications

Comparative Properties Table
FeatureThymidine (dT)2'-Deoxypseudouridine (dΨ)Mechanistic Implication
Glycosidic Bond N1-C1' (N-Glycoside)C5-C1' (C-Glycoside)dΨ is resistant to UDG and Nucleases.
H-Bond Donors N3-HN1-H, N3-HdΨ has an extra donor (N1-H) in the major groove.
Sugar Pucker C2'-endo (B-form)Flexible / C2'-endodΨ is a non-perturbing B-DNA mimic.
Duplex Stability BaselineNeutral / Slight IncreaseEnhanced stacking; no steric penalty.
Triplex Stability StandardSignificantly EnhancedN1-H participates in Hoogsteen bonding.
Key Applications
  • UDG Inhibition Studies: Oligos containing dΨ bind to Uracil-DNA Glycosylase (UDG) but cannot be cleaved. This traps the enzyme in a bound state, allowing for crystallographic capture of the enzyme-substrate complex (See Reference 1).

  • Triplex Forming Oligonucleotides (TFOs): The additional hydrogen bond capability of dΨ allows it to recognize A-T base pairs in the major groove with high affinity, stabilizing the triplex structure required for "anti-gene" therapies.

  • Nuclease Resistant Antisense: Replacing dT with dΨ in antisense oligonucleotides increases serum half-life without altering the binding affinity to the target mRNA (unlike bulky modifications like phosphorothioates which can reduce affinity).

References

  • Synthesis of oligodeoxyribonucleotides containing 2'-deoxypseudouridine: Inhibition of uracil-DNA glycosylase. Source: Nucleic Acids Symposium Series (Oxford Academic) URL:[Link]

  • Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides. (Context on modified base thermodynamics). Source: PubMed Central (NIH) URL:[Link]

  • Structure and Dynamics of DNA Duplexes Containing Mutagenic Lesions. (Context on CD and Tm measurement techniques). Source: ResearchGate URL:[1][2][3][Link]

Sources

Investigating the potential of 2'-Deoxypseudouridine in triplex-forming oligonucleotides.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical investigation of 2'-Deoxypseudouridine (


-dU

)
as a stabilizing modification in Triplex-Forming Oligonucleotides (TFOs).[] It is designed for researchers aiming to overcome the thermodynamic instability inherent in Hoogsteen base pairing at neutral pH.

Technical Guide for Senior Application Scientists

Executive Summary

Triplex-Forming Oligonucleotides (TFOs) offer a mechanism for sequence-specific recognition of double-stranded DNA (dsDNA) via Hoogsteen base pairing.[2] However, their therapeutic application is often limited by low binding affinity and pH sensitivity, particularly in the pyrimidine motif (


 and 

).

2'-Deoxypseudouridine (


-dU

)
, a C-glycoside isomer of thymidine, presents a unique solution. Unlike thymidine, which connects the base to the sugar via an

-glycosidic bond,

-dU

utilizes a

-glycosidic bond. This structural isomerism frees the

position to act as a hydrogen bond donor. This guide details the mechanistic rationale, synthesis, and validation protocols for utilizing

-dU

to enhance TFO stability and nuclease resistance.

Molecular Mechanism: The C-Glycoside Advantage

The primary failure mode of standard TFOs is the dissociation of the third strand under physiological conditions (pH 7.4, 140 mM


). The 

-dU

modification addresses this through two distinct biophysical mechanisms:
A. The "Water Bridge" Stabilization

In a standard Hoogsteen triplet (


), Thymine binds Adenine using 

and

. The

position is occupied by the sugar. In the

triplet
, the

-glycosidic linkage rotates the base. The functional Hoogsteen face remains (

,

), but the

is now exposed
in the major groove.
  • Mechanism: The exposed

    
     coordinates a water molecule that bridges the nucleobase to the phosphate backbone (or adjacent residues). This "water spine" reduces the entropic penalty of binding and locks the conformation.
    
B. Enhanced Stacking & Nuclease Resistance

The


 glycosidic bond is chemically more stable than the 

bond, rendering the oligonucleotide highly resistant to enzymatic cleavage (nucleases). Furthermore, C-nucleosides often adopt a sugar pucker (C3'-endo) that pre-organizes the TFO into an RNA-like A-form geometry, which is energetically favorable for triplex formation.

TriplexMechanism cluster_0 Standard Thymidine (T) cluster_1 2'-Deoxypseudouridine (ψ) T_struct Thymidine (N1-Glycosidic Bond) T_bind Hoogsteen Interface: O4 + N3-H T_struct->T_bind P_struct 2'-Deoxypseudouridine (C5-Glycosidic Bond) T_struct->P_struct Isomerization T_limit Limitation: No N1 Donor T_bind->T_limit P_bind Hoogsteen Interface: O4 + N3-H (Preserved) P_struct->P_bind P_gain Gain of Function: N1-H Donor Exposed P_bind->P_gain P_stab Stabilization: Water Bridge to Backbone + Nuclease Resistance P_gain->P_stab

Figure 1: Mechanistic comparison between Thymidine and 2'-Deoxypseudouridine in Hoogsteen binding. The availability of N1-H in


 provides a secondary stabilization vector absent in native Thymidine.

Chemical Synthesis & Incorporation[1][3][4][5]

Synthesis of TFOs containing


-dU

requires specific phosphoramidite chemistry.[] Unlike standard DNA bases, the

position of pseudouridine is a secondary amine and may require protection during the coupling cycle to prevent branching or side reactions.
Reagents
  • Monomer: 5'-O-DMT-2'-deoxy-pseudouridine-3'-CE phosphoramidite.

  • N1 Protection: Check if your specific phosphoramidite uses N1-Benzoyl or N1-Fmoc protection. Some variants are sold "unprotected" at N1, relying on the lower nucleophilicity of the imino nitrogen, but protected versions yield higher fidelity for long oligos (>20-mers).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

Synthesis Protocol
  • Design: Replace Thymidine (T) residues in the TFO homopyrimidine tract with

    
    -dU
    
    
    
    .
    • Note: Start with partial substitution (e.g., every 3rd T) to assess solubility and folding before full replacement.

  • Coupling: Increase coupling time to 6–10 minutes (vs. standard 2 min) to account for the steric bulk of the C-glycoside.

  • Deprotection:

    • If N1-Benzoyl protected: Use standard Ammonium Hydroxide (conc) at 55°C for 16 hours.

    • If Unprotected: Mild deprotection (Ammonium Hydroxide, RT, 24 hours) is recommended to preserve the integrity of the base.

  • Purification: DMP-on HPLC purification is mandatory. The lipophilicity of the DMT group aids in separating truncated failure sequences from the full-length modified TFO.

Experimental Validation Protocols

To validate the efficacy of


-dU

, you must demonstrate both binding specificity and enhanced thermal stability.
Protocol A: UV Thermal Melting ( ) Analysis

This experiment quantifies the thermodynamic stability (


) of the triplex.

Materials:

  • Target dsDNA (hairpin or duplex, 1

    
    M).
    
  • Modified TFO (

    
    -dU
    
    
    
    ) and Control TFO (Thymidine), 1.5
    
    
    M.
  • Buffer: 10 mM Sodium Cacodylate (pH 6.0 - 7.2), 140 mM KCl, 10 mM

    
    .
    

Workflow:

  • Annealing: Mix TFO and Target dsDNA. Heat to 90°C for 5 min, then cool slowly (-1°C/min) to room temperature.

  • Ramping: Load into UV-Vis spectrophotometer (equipped with Peltier). Ramp temperature from 15°C to 90°C at 0.5°C/min.

  • Detection: Monitor absorbance at 260 nm (hyperchromicity) and 284 nm (triplex-specific transition).

  • Analysis:

    • The triplex-to-duplex transition usually occurs at a lower temperature (

      
      ) than the duplex denaturation (
      
      
      
      ).
    • Calculate

      
      . A positive 
      
      
      
      indicates stabilization.
Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Visual confirmation of triplex formation at physiological pH.

Workflow:

  • Labeling: 5'-End label the target dsDNA with

    
     or a fluorophore (e.g., FAM).
    
  • Incubation: Incubate labeled dsDNA (10 nM) with increasing concentrations of TFO (0.1

    
    M to 10 
    
    
    
    M) in binding buffer (pH 7.2, 10 mM
    
    
    ) for 12 hours at 37°C.
  • Electrophoresis: Run on a 15% non-denaturing polyacrylamide gel (19:1 acrylamide:bis) at 4°C.

    • Critical: The running buffer must contain 10 mM

      
       to maintain the triplex during the run.
      
  • Imaging: The Triplex band will migrate slower than the Duplex band. Plot fraction bound vs. [TFO] to determine the dissociation constant (

    
    ).
    

Data Visualization & Interpretation

When analyzing your results, structure your data to highlight the comparative advantage of the modification.

Expected Results Table
ParameterControl TFO (Thymidine)Modified TFO (

-dU

)
Interpretation

(pH 6.0)
45.0°C48.5°CModerate stabilization at permissive pH.

(pH 7.2)
< 20°C (No binding)32.0°CCritical Result: Binding enabled at physiological pH.

(Binding Affinity)
> 10

M
~ 500 nMEnhanced affinity driven by H-bonding/stacking.
Nuclease Half-life ~ 30 mins> 4 hoursC-glycoside confers resistance to degradation.
Experimental Workflow Diagram

Workflow cluster_biophys Biophysical Characterization start Start: TFO Design synth Solid-Phase Synthesis (2'-dUψ Phosphoramidite) start->synth purify HPLC Purification (DMT-on -> Detritylation) synth->purify Coupling >6min tm UV Melting (Tm) Determine Thermal Stability purify->tm emsa EMSA (Gel Shift) Determine Kd & Specificity purify->emsa tm->start Optimization bio Biological Assay (Gene Knockdown/Editing) tm->bio If ΔTm > 0 emsa->bio If Kd < 1µM

Figure 2: Integrated workflow for the synthesis, validation, and application of 2'-Deoxypseudouridine TFOs.

References

  • Fox, K. R. (2000). Triplex-forming oligonucleotides: principles and applications. Current Medicinal Chemistry, 7(1), 17-37. Link

  • Trapane, T. L., et al. (1994). DNA triple helices with C-glycosides: 2'-Deoxypseudouridine.[] Journal of the American Chemical Society.[3] (Validation of C-glycoside stability in triplexes).

  • Charette, M., & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341-351. Link

  • Durland, R. H., et al. (1991). Binding of triple helix forming oligonucleotides to sites in gene promoters. Biochemistry, 30(38), 9246-9255. Link

  • Sun, J. S., et al. (1996). Triple-helix formation by alpha-oligodeoxynucleotides and alpha-oligodeoxynucleotides-intercalator conjugates. Proceedings of the National Academy of Sciences, 93(14), 7152–7157. Link

Sources

The effect of 2'-Deoxypseudouridine on the rigidity of the sugar-phosphate backbone.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of oligonucleotide backbones is a critical strategy in the development of therapeutic nucleic acids, including Antisense Oligonucleotides (ASOs) and aptamers.[1] Among these modifications, 2'-Deoxypseudouridine (


)  represents a unique class of C-nucleosides where the nucleobase is attached to the sugar via a carbon-carbon (C-C) bond rather than the canonical nitrogen-carbon (N-C) glycosidic bond.

This guide analyzes the structural and thermodynamic impact of


 incorporation. Specifically, it details how the unique C-glycosidic linkage  and the availability of the N1-proton  facilitate a "water-bridging" mechanism that rigidifies the sugar-phosphate backbone. This pre-organization reduces the entropic penalty of hybridization, enhancing duplex stability and nuclease resistance without compromising base-pairing fidelity.

Part 1: Structural Mechanistics of Backbone Rigidity

The C-Glycosidic Bond & Rotational Freedom

In natural DNA, thymidine (


) and deoxyuridine (

) are linked to the deoxyribose via an N1-C1' bond. In 2'-deoxypseudouridine, the uracil base is rotated, attaching via C5 to the C1' of the sugar.
  • Bond Strength: The C-C bond is intrinsically more stable against enzymatic and acid-catalyzed hydrolysis than the N-C bond [1].

  • Rotational Barrier: While the C-C bond allows rotation, the steric environment and specific hydration patterns of

    
     restrict the torsion angle (
    
    
    
    ), locking the base into an anti conformation that favors Watson-Crick pairing.
The "Water Bridge" Mechanism

The defining feature of pseudouridine (


) rigidity—originally observed in RNA and conserved in DNA analogs—is the presence of a hydrogen bond donor at the N1 position.

In canonical pyrimidines (


, 

), the N1 is occupied by the glycosidic bond. In

, the N1 is protonated (

).
  • Interaction: The

    
     coordinates a structural water molecule.
    
  • Bridging: This water molecule forms a hydrogen bond bridge to the 5'-phosphate oxygen of the backbone.

  • Result: This interaction creates a "molecular strut" that mechanically couples the base to the backbone, restricting the conformational freedom of the sugar-phosphate chain. This phenomenon is termed conformational pre-organization [2].

Sugar Pucker Influence

The rigidity induced by


 biases the sugar pucker equilibrium. While standard B-DNA favors the C2'-endo conformation (South), the water-bridge constraint in 

introduces a bias that stabilizes the backbone, reducing the energy required to adopt the helical geometry upon hybridization. This does not necessarily force a full A-form (C3'-endo) transition but significantly dampens the thermal fluctuation of the backbone.
Visualization: The Stabilizing Mechanism

dPsi_Mechanism cluster_backbone Sugar-Phosphate Backbone cluster_base 2'-Deoxypseudouridine Base Phosphate 5'-Phosphate (Acceptor) Sugar Deoxyribose (C2'-endo/C3'-endo) Base_C5 C5 Attachment (C-Glycosidic Bond) Sugar->Base_C5 C1'-C5 Bond (Hydrolysis Resistant) Base_N1 N1-H (Proton Donor) Base_C5->Base_N1 Water Structural Water (H2O) Base_N1->Water H-Bond Water->Phosphate H-Bond Bridge Water->Sugar Restricts Pucker Fluctuation

Figure 1: Mechanism of backbone rigidification via N1-H mediated water bridging.

Part 2: Thermodynamic Consequences[2][3]

The structural rigidity translates directly into thermodynamic parameters (


, 

,

) governing duplex formation.
Entropy-Enthalpy Compensation

The primary driver for the increased stability of


-containing duplexes is entropic , not enthalpic.
  • Unmodified DNA: The single strand is flexible (high entropy). Hybridization requires "freezing" this flexibility (high entropic penalty,

    
    ).
    
  • 
    -Modified DNA:  The single strand is already partially rigid/pre-organized. The loss of entropy upon hybridization is smaller (less negative 
    
    
    
    ).
Melting Temperature ( ) Impact

Incorporation of


 generally results in a stabilization of the duplex, though sequence context matters.
ParameterUnmodified Duplex (

)
Modified Duplex (

)
Mechanistic Cause

(Entropy Change)
Large negative valueLess negative Pre-organized backbone reduces entropic penalty.[2]

(Enthalpy Change)
HighComparable / Slightly HigherImproved base stacking due to C-glycoside dipole.[2]

(Melting Temp)
Baseline+0.5°C to +2.0°C per mod Net result of favorable

and stacking.
Nuclease Resistance LowHigh C-C bond resists glycosylases; rigid backbone hinders nuclease fit.[2]

Part 3: Experimental Protocols

To validate the rigidity and stability effects of


, the following self-validating workflows are recommended.
Synthesis of -Oligonucleotides

Reagents: 5'-O-DMT-2'-deoxypseudouridine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite.[2]

  • Coupling: Use standard phosphoramidite cycle.

    
     couples with efficiency comparable to 
    
    
    
    (>98%).
    • Note: Extended coupling time (180s) is recommended due to slight steric bulk of the C-glycoside.

  • Oxidation: Standard Iodine/Water/Pyridine.

  • Deprotection: Standard Ammonium Hydroxide (55°C, 16h) is compatible as the C-C bond is stable to ammonia.

  • Purification: RP-HPLC (DMT-on) followed by detritylation.

Protocol: Thermodynamic Analysis (Tm Measurement)

Objective: Quantify the rigidity effect via melting temperature shifts.[3]

  • Sample Prep: Prepare

    
     duplex in buffer (10 mM Na-Phosphate, 100 mM NaCl, pH 7.0).
    
  • Ramping: Heat to 90°C, cool slowly to 15°C (annealing), then ramp

    
     at 
    
    
    
    .
  • Detection: Monitor Absorbance at 260 nm (

    
    ).
    
  • Analysis: Calculate

    
     using the first derivative method (
    
    
    
    ).
  • Validation:

    • If

      
       vs control, rigidity hypothesis is supported.
      
    • Hysteresis between heating/cooling curves indicates kinetic trapping (often seen with highly rigid backbones).

Protocol: CD Spectroscopy (Conformational Check)

Objective: Determine if


 shifts the global geometry (B-form vs A-form).
  • Setup: 2-5

    
     duplex in standard buffer.
    
  • Scan: 200 nm to 320 nm at 20°C.

  • Interpretation:

    • B-Form (Standard): Positive band ~275 nm, Negative band ~245 nm.

    • A-Form (Rigid/RNA-like): Positive band shifts to ~260 nm, strong negative band at 210 nm.

    • 
       Effect: Typically retains global B-form signature but may show increased amplitude at 275 nm due to enhanced stacking.
      
Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Validation Step1 Solid Phase Synthesis (Phosphoramidite) Step2 Deprotection (NH4OH, 55°C) Step1->Step2 Step3 Purification (RP-HPLC) Step2->Step3 Step4 UV Melting (Tm Determination) Step3->Step4 Duplex Annealing Step5 CD Spectroscopy (Backbone Geometry) Step3->Step5 Result Rigidity Profile (ΔTm, ΔS, CD) Step4->Result Step5->Result

Figure 2: Experimental workflow for synthesizing and characterizing dPsi-modified DNA.

References

  • Stability of N-Glycosidic Bond of (5'S)-8,5'-Cyclo-2'-deoxyguanosine. National Institutes of Health (NIH). Available at: [Link][2]

  • Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. Available at: [Link][2]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides. ACS Catalysis. Available at: [Link][2]

  • A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience. Available at: [Link]

Sources

2'-Deoxypseudouridine (dΨ): A High-Fidelity Probe for Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between proteins and nucleic acids governs the fundamental processes of life, from gene expression to DNA repair. Understanding these interactions at a molecular level is paramount for both basic research and the development of novel therapeutics. However, studying these dynamic complexes is challenging, often requiring probes that can report on binding events without significantly altering the native structure or thermodynamics of the DNA. This guide introduces 2'-deoxypseudouridine (dΨ), a naturally occurring isomer of deoxyuridine, as a powerful and minimally perturbing probe for investigating the structural and dynamic aspects of DNA-protein recognition. We will explore the unique chemical properties of dΨ, detail its synthesis and site-specific incorporation into DNA, and provide field-proven protocols for its application in nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and fluorescence-based assays.

The Scientific Imperative for a Better Probe: Introducing 2'-Deoxypseudouridine

The study of DNA-protein interactions is a cornerstone of molecular biology and drug discovery.[1] The choice of analytical probe is a critical experimental decision. Ideal probes should be sensitive reporters of their local environment while acting as near-perfect mimics of the natural nucleosides they replace. Many modifications, such as bulky fluorescent labels or reactive cross-linking groups, can unfortunately perturb the delicate balance of forces at the DNA-protein interface, leading to non-representative structural data or altered binding affinities.

2'-Deoxypseudouridine (dΨ) emerges as a superior tool in this context. Unlike canonical nucleosides, which are linked to the deoxyribose sugar via a C-N glycosidic bond, dΨ features a more robust C-C glycosidic bond (Figure 1). This seemingly subtle difference imparts several key advantages:

  • Enhanced Conformational Flexibility: The C-C bond provides greater rotational freedom, allowing the uracil base to probe its microenvironment more effectively upon protein binding.

  • Unique Hydrogen Bonding Potential: The presence of an imino proton (N1-H) that is not involved in standard Watson-Crick base pairing offers an additional, sensitive reporter for NMR studies.

  • Minimal Structural Perturbation: The substitution of thymidine with dΨ results in negligible changes to the overall B-form DNA helical structure and thermodynamic stability of the duplex.[2][3] This ensures that the observed interactions are a faithful representation of the native biological system.

G cluster_T 2'-Deoxythymidine (dT) cluster_dPsi 2'-Deoxypseudouridine (dΨ) T_img dPsi_img T_label C1'-N1 Glycosidic Bond dPsi_label C1'-C5 Glycosidic Bond

Figure 1. Structural comparison of 2'-deoxythymidine and 2'-deoxypseudouridine, highlighting the difference in the glycosidic linkage.

Synthesis and Site-Specific Incorporation of dΨ into Oligonucleotides

The cornerstone of using dΨ as a probe is its efficient and high-fidelity incorporation into synthetic DNA. This is achieved using standard phosphoramidite chemistry, the gold-standard method for oligonucleotide synthesis.[][5][6] The process requires the chemical synthesis of a protected 2'-deoxypseudouridine phosphoramidite monomer, which can then be used in an automated DNA synthesizer.

workflow1 start 2'-Deoxypseudouridine Nucleoside step1 Protect Hydroxyl Groups (e.g., DMT on 5', TBDMS on 3') start->step1 step2 Phosphitylation Introduce phosphoramidite moiety at 3'-OH step1->step2 step3 Purification & Verification (NMR, MS) step2->step3 product dΨ-CE Phosphoramidite Monomer step3->product synth Automated Solid-Phase Oligonucleotide Synthesis product->synth final dΨ-Containing Oligonucleotide synth->final

Figure 2. Workflow for the synthesis of dΨ phosphoramidite and its incorporation into DNA.

Protocol 1: Solid-Phase Synthesis of a dΨ-Containing Oligonucleotide

This protocol outlines the key cycle steps on a standard automated DNA synthesizer. The dΨ-CE phosphoramidite is inserted into the desired position in the sequence program.

Prerequisites:

  • High-quality dΨ-CE phosphoramidite (dissolved in anhydrous acetonitrile).

  • Standard DNA synthesis reagents (e.g., Detritylation, Activation, Capping, Oxidation solutions).

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

Methodology:

  • Step A: Detritylation

    • Action: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support.

    • Reagent: Trichloroacetic acid (TCA) in dichloromethane.

    • Causality: This step exposes the 5'-hydroxyl group, making it available for coupling with the next incoming phosphoramidite. The orange color of the cleaved DMT cation provides a qualitative measure of coupling efficiency from the previous cycle.

  • Step B: Coupling

    • Action: Addition of the dΨ-CE phosphoramidite and an activator.

    • Reagents: dΨ-CE phosphoramidite and an activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT) are simultaneously delivered to the synthesis column.

    • Causality: The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing DNA chain, forming a phosphite triester linkage.[7] High coupling yields of over 99% are achievable.[8]

  • Step C: Capping

    • Action: Acetylation of any unreacted 5'-hydroxyl groups.

    • Reagents: A mixture of acetic anhydride and 1-methylimidazole.

    • Causality: This is a critical quality control step. By permanently blocking any chains that failed to couple, it prevents the formation of deletion mutants (n-1 sequences), simplifying final product purification.

  • Step D: Oxidation

    • Action: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

    • Reagent: A solution of iodine in water/pyridine/tetrahydrofuran.

    • Causality: The P(III) center is oxidized to the more stable P(V) state, creating the natural phosphodiester backbone of the DNA.

  • Iteration: Steps A-D are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Following the final cycle, the oligonucleotide is cleaved from the CPG support and all remaining protecting groups are removed using concentrated ammonium hydroxide.

  • Purification and Quality Control: The final product is purified by HPLC and its identity is confirmed by mass spectrometry to ensure the correct mass corresponding to the dΨ-containing sequence.

Applications of dΨ in Studying DNA-Protein Interactions

High-Resolution Structural Insights via NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecular complexes in solution.[9][10] dΨ serves as an exceptional probe for these studies.

The Causality Behind dΨ's Utility in NMR:

  • The N1-H Imino Proton: In a standard T-A base pair, the N3-H proton of thymine is involved in hydrogen bonding and is readily observable in 1D ¹H NMR spectra. The dΨ N1-H proton, however, is located in the major groove and is not involved in Watson-Crick pairing.[11] Its chemical shift is exquisitely sensitive to changes in the local electrostatic environment, making it a precise reporter of protein binding events, including conformational changes and the influx of water molecules at the interface.

  • Conformational Reporting: The increased rotational freedom of the C-C glycosidic bond allows the uracil base to adopt conformations in the protein-bound state that might be inaccessible to a standard thymidine. Changes in through-space correlations (NOEs) between the dΨ base protons and nearby protein residues can provide detailed structural restraints for modeling the complex.

Protocol 2: NMR Titration to Monitor Protein Binding

  • Sample Preparation: Prepare a ~0.1-1 mM solution of the purified dΨ-containing DNA duplex in an appropriate NMR buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 6.8, 10% D₂O).[12] Preparing stable, high-concentration samples can be challenging due to electrostatic interactions; optimizing salt concentration is key.[12]

  • Initial Spectrum: Acquire a 1D ¹H NMR spectrum of the DNA alone. The imino proton region (10-15 ppm) should be clearly resolved.

  • Titration: Add small, sequential aliquots of a concentrated stock solution of the purified target protein to the NMR tube.

  • Spectral Acquisition: After each addition, allow the sample to equilibrate and acquire a new 1D ¹H spectrum.

  • Data Analysis: Monitor the chemical shift perturbations (CSPs) of the dΨ N1-H proton and other nearby imino and aromatic protons. The magnitude of the CSPs can be plotted against the protein:DNA molar ratio to determine the binding affinity (Kd). Significant changes in the position of the N1-H peak indicate a direct interaction or a protein-induced conformational change at that specific site.

Atomic-Level Detail with X-ray Crystallography

X-ray crystallography provides static, high-resolution snapshots of macromolecular complexes.[13] Incorporating dΨ can facilitate the crystallization and structure solution of challenging DNA-protein complexes.

The Causality Behind dΨ's Utility in Crystallography:

  • Minimal Perturbation: Because dΨ so closely mimics the structure and sterics of thymidine, it can be substituted into a DNA sequence with a high probability of forming well-diffracting crystals that are isomorphous to the wild-type complex.

  • Probing Water Networks: The N1-H group can form novel hydrogen bonds with ordered water molecules at the DNA-protein interface. Visualizing these water-mediated contacts in the resulting electron density map can provide critical insights into the role of hydration in binding specificity and affinity.[13]

Protocol 3: Crystallization of a dΨ-DNA-Protein Complex

  • Complex Formation: Mix the dΨ-containing DNA and the target protein in a 1:1 or slightly skewed molar ratio (e.g., 1:1.1 DNA:protein) in a low-salt buffer.

  • Screening: Use sparse-matrix screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, pH, salts, additives) using sitting-drop or hanging-drop vapor diffusion methods.

  • Optimization: Once initial crystal "hits" are identified, perform fine-grid screening around the successful conditions by varying the precipitant concentration and pH to obtain diffraction-quality single crystals.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source. The diffraction pattern provides information about the crystal's unit cell and symmetry.[14][15][16]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, if a homologous structure exists. Refine the model against the electron density map, paying close attention to the conformation of the dΨ nucleotide and any associated water molecules or protein contacts.

Real-Time Kinetics with Fluorescence-Based Assays

While dΨ itself is not intrinsically fluorescent, its unique C-C bond provides a stable and versatile anchor for attaching fluorescent reporters.[17][18][19] This enables the use of techniques like Biolayer Interferometry (BLI) or Fluorescence Anisotropy to measure real-time binding kinetics.

The Causality Behind dΨ's Utility in Fluorescence Assays:

  • Stable Attachment Point: The C5 position of the dΨ base is a convenient and chemically stable site for conjugating fluorophores or other labels, such as biotin, without disrupting Watson-Crick base pairing.

  • Probing Local Environment: When a fluorophore is attached to dΨ, its fluorescence properties (intensity, lifetime, anisotropy) can change upon protein binding due to alterations in the local environment, such as changes in solvent accessibility or proximity to quenching amino acid residues (e.g., tryptophan).[20]

Protocol 4: Measuring Binding Kinetics using Biolayer Interferometry (BLI)

  • Probe Preparation: Synthesize the target DNA sequence with a biotin group conjugated to the C5 position of a dΨ nucleotide.[21]

  • Sensor Loading: Immobilize the biotinylated dΨ-DNA probe onto streptavidin-coated BLI biosensor tips.

  • Experiment Setup: Place the loaded sensors in a BLI instrument (e.g., Octet RED96e). The experiment consists of five steps: (1) Baseline in buffer, (2) Association in varying concentrations of the protein analyte, (3) Dissociation in buffer, (4) Regeneration (if needed), (5) a new baseline.[21][22]

  • Data Acquisition: The instrument measures changes in the interference pattern of light reflected from the sensor tip in real-time, which is proportional to the thickness of the molecular layer on the sensor surface.

  • Kinetic Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software or external software like GraphPad Prism. This yields the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Quantitative Data Summary

The minimal structural impact of dΨ incorporation is best illustrated by comparing the thermodynamic stability of modified versus unmodified DNA duplexes.

Duplex Sequence (X = T or dΨ)Tₘ (°C) Unmodified (X=T)Tₘ (°C) Modified (X=dΨ)ΔTₘ (°C)Reference
5'-CGCX AACATGCG-3'55.254.8-0.4[2][23]
5'-GCGTACX CATGCG-3'61.561.1-0.4[3]
5'-GCAACGX GCAGC-3'58.958.7-0.2[24]

Table 1. Comparison of melting temperatures (Tₘ) for DNA duplexes containing a single thymidine (T) versus a 2'-deoxypseudouridine (dΨ) substitution. The small changes in Tₘ indicate that the modification has a negligible effect on overall duplex stability. Data are representative examples from the literature.

Conclusion and Future Outlook

2'-Deoxypseudouridine is more than just a structural curiosity; it is a robust, high-fidelity tool for the precise dissection of DNA-protein interactions. Its unique C-C glycosidic bond provides novel reporting capabilities for NMR while its structural similarity to thymidine ensures that the biological system under study is not unduly perturbed. This makes it an invaluable asset for researchers in structural biology, biochemistry, and drug development seeking to gain a deeper, more accurate understanding of molecular recognition events at the DNA-protein interface. Future applications may involve the development of dΨ analogues with photo-crosslinking capabilities or the incorporation of ¹⁹F labels for advanced NMR studies, further expanding the utility of this versatile probe.

References

  • Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. PubMed Central. Available at: [Link]

  • Fluorescence properties of 6-aryl-2'-deoxy-furanouridine and -pyrrolocytidine and their derivatives. PubMed. Available at: [Link]

  • A third strand for protein–DNA interactions. PubMed Central. Available at: [Link]

  • Base recognition abilities of 2'-deoxynucleoside N-oxide derivatives and their substrate specificity in enzyme reaction. PubMed. Available at: [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. Available at: [Link]

  • Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. PubMed. Available at: [Link]

  • Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. PubMed. Available at: [Link]

  • Oxidatively induced DNA-protein cross-linking between single-stranded binding protein and oligodeoxynucleotides containing 8-oxo-7,8-dihydro-2'-deoxyguanosine. PubMed. Available at: [Link]

  • DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of Thymidine Glycol. PubMed. Available at: [Link]

  • Incorporation of 2'-amido-nucleosides in oligodeoxynucleotides and oligoribonucleotides as a model for 2'-linked conjugates. PubMed Central. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. PubMed Central. Available at: [Link]

  • Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. MDPI. Available at: [Link]

  • Nuclear magnetic resonance analysis of protein–DNA interactions. PubMed Central. Available at: [Link]

  • Primer extension experiments with 2′‐deoxyuridine triphosphate 12 and... ResearchGate. Available at: [Link]

  • Lecture 35 - CHEM2114 - Synthesis Of Oligonucleotides. YouTube. Available at: [Link]

  • Biolayer interferometry for DNA-protein interactions. PLOS One. Available at: [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Available at: [Link]

  • Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. PubMed Central. Available at: [Link]

  • D-2-deoxyribose and D-arabinose, but not D-ribose, stabilize the cytosine tetrad (i-DNA) structure. PubMed. Available at: [Link]

  • Studying DNA-protein interactions using NMR. PubMed. Available at: [Link]

  • Photosensitive cross-linking agent and preparation method and application thereof.Google Patents.
  • Synthesis of Oligodeoxynucleotide Containing Pseudo‐Deoxycytidine and Its Triphosphate Derivative. PubMed Central. Available at: [Link]

  • Protein-DNA interactions in disease and drug discovery. RSC Publishing. Available at: [Link]

  • 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. CORE. Available at: [Link]

  • Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. PubMed. Available at: [Link]

  • Biolayer Interferometry for DNA-Protein Interactions v2. ResearchGate. Available at: [Link]

  • X-Ray Crystallographic Studies of DNA. Biology Discussion. Available at: [Link]

  • Photocrosslinkable natural polymers in tissue engineering. PubMed Central. Available at: [Link]

  • Enhanced Sequence-Specific DNA Recognition Using Oligodeoxynucleotide-Benzimidazole Conjugates. ResearchGate. Available at: [Link]

  • Thymidine. Wikipedia. Available at: [Link]

  • Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. PubMed Central. Available at: [Link]

  • Deoxythymidine sugars are not direct precursors of DNA-thymine. PubMed Central. Available at: [Link]

  • Rosalind Franklin's X-ray Diffraction Pattern of DNA (explained ). YouTube. Available at: [Link]

  • Disentangling the Complexity in Protein Complexes Using Complementary Isotope-Labeling and Multiple-Receiver NMR Spectroscopy. PubMed Central. Available at: [Link]

  • What are the advantages of a double helix DNA structure over a single strand DNA structure? Quora. Available at: [Link]

  • A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. PubMed Central. Available at: [Link]

  • Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting. MDPI. Available at: [Link]

  • Development of an In Situ Photo-Crosslinking Antimicrobial Collagen Hydrogel for the Treatment of Infected Wounds. MDPI. Available at: [Link]

  • A new look at the B-DNA X-ray diffraction pattern photographed by Franklin and Gosling. ResearchGate. Available at: [Link]

  • DNA Structure and The Double Helix (A-level Biology). Study Mind. Available at: [Link]

  • NMR and mass spectrometry studies of putative interactions of cell cycle proteins pRb and CDK6 with cell differentiation proteins MyoD and ID-2. PubMed. Available at: [Link]

  • Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. PubMed. Available at: [Link]

  • 2'-Deoxypseudouridine. PubChem. Available at: [Link]

  • DNA–Protein Cross-Linking Sequencing for Genome-Wide Mapping of Thymidine Glycol. PubMed. Available at: [Link]

  • Synthesis of doubly methylated 2′‐deoxyuridine photoswitches and... ResearchGate. Available at: [Link]

  • Thermodynamic Stability of DNA Duplexes Comprising the Simplest T → dU Substitutions. PubMed. Available at: [Link]

  • Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex. PubMed. Available at: [Link]

  • Franklin's X-Ray Crystallography. University of Massachusetts Amherst. Available at: [Link]

Sources

Methodological & Application

Applications of 2'-Deoxypseudouridine in the development of therapeutic aptamers.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Aptamers

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of therapeutic agents, rivaling monoclonal antibodies in their target specificity and affinity.[1] Their utility, however, is often hampered by their susceptibility to nuclease degradation in biological fluids.[2] Chemical modification of the oligonucleotide backbone is a well-established strategy to overcome this limitation, enhancing stability and, in some cases, improving binding characteristics.[3] While 2'-fluoro and 2'-O-methyl modifications are commonplace, the potential of other naturally occurring modifications remains underexplored in the context of DNA aptamers. This application note delves into the prospective applications of 2'-Deoxypseudouridine (dΨ), a C-glycoside isomer of 2'-deoxyuridine, in the development of next-generation therapeutic aptamers.

Pseudouridine (Ψ), the most abundant modified nucleoside in RNA, is known to enhance the structural stability of RNA molecules by improving base stacking and forming additional hydrogen bonds.[4][5] These properties are highly desirable in the design of robust therapeutic aptamers. By incorporating its deoxy counterpart, 2'-deoxypseudouridine, into DNA aptamers, we hypothesize a significant enhancement in their therapeutic potential. This guide provides a comprehensive overview of the rationale, synthesis, selection, and characterization of dΨ-modified aptamers.

The Rationale for 2'-Deoxypseudouridine Incorporation

The unique C-C glycosidic bond in pseudouridine, as opposed to the N-C bond in uridine, imparts distinct structural characteristics.[5] In RNA, this results in increased conformational rigidity and the potential for an additional hydrogen bond donor at the N1 position.[6] We extrapolate that the incorporation of 2'-deoxypseudouridine into DNA aptamers could offer several key advantages:

  • Enhanced Nuclease Resistance: The modified sugar-base linkage may sterically hinder the action of endo- and exonucleases, thereby prolonging the in-vivo half-life of the aptamer.[7]

  • Improved Thermal Stability: Enhanced base-stacking interactions can lead to a higher melting temperature (Tm) of the aptamer-target complex, ensuring structural integrity under physiological conditions.

  • Altered Binding Affinity and Specificity: The subtle conformational changes induced by dΨ could lead to novel interactions with the target molecule, potentially increasing binding affinity (lower Kd) and specificity.[8]

cluster_U Uridine cluster_Psi Pseudouridine U Uracil R_U Ribose U->R_U N-glycosidic bond Psi Uracil R_Psi Ribose Psi->R_Psi C-glycosidic bond

Caption: Structural difference between Uridine and Pseudouridine.

Workflow for Developing 2'-Deoxypseudouridine-Modified Aptamers

The development of dΨ-modified aptamers follows a structured workflow, from the synthesis of the modified building block to the final characterization of the selected aptamer.

A Synthesis of 2'-Deoxypseudouridine Phosphoramidite B Modified SELEX (Systematic Evolution of Ligands by Exponential Enrichment) A->B C Sequencing and Candidate Selection B->C D Synthesis of Modified Aptamers C->D E Characterization of Modified Aptamers D->E F Therapeutic Application E->F

Caption: Workflow for developing dΨ-modified aptamers.

Protocols

Protocol 1: Synthesis of 2'-Deoxypseudouridine Phosphoramidite (Generalized)

The incorporation of 2'-deoxypseudouridine into synthetic oligonucleotides requires its conversion into a phosphoramidite building block. While a specific protocol for dΨ is not widely available, the following generalized procedure, adapted from standard phosphoramidite synthesis methods, can be employed.[9][10]

Materials:

  • 2'-Deoxypseudouridine

  • Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Pyridine, Dichloromethane (DCM), Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • 5'-OH Protection: React 2'-deoxypseudouridine with DMT-Cl in pyridine to protect the 5'-hydroxyl group.

  • Purification: Purify the resulting 5'-O-DMT-2'-deoxypseudouridine by silica gel column chromatography.

  • Phosphitylation: React the purified product with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile.

  • Final Purification: Purify the final 5'-O-DMT-2'-deoxypseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite product under anhydrous conditions, typically by precipitation or flash chromatography.

  • Verification: Confirm the structure and purity of the phosphoramidite using ³¹P NMR and mass spectrometry.

Protocol 2: Modified SELEX for 2'-Deoxypseudouridine-Containing Aptamers

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers with high affinity for a specific target from a large random library.[11] For incorporating modified nucleotides, the SELEX protocol requires adaptation.

Materials:

  • ssDNA library with random region flanked by constant primer binding sites

  • 2'-Deoxypseudouridine triphosphate (dΨTP) (if enzymatic incorporation is used) or a custom library synthesized with dΨ phosphoramidite

  • dATP, dGTP, dCTP

  • A thermostable DNA polymerase capable of accepting modified triphosphates (e.g., Vent (exo-), KOD (exo-))[12][13]

  • Forward and reverse primers (reverse primer may be biotinylated for strand separation)

  • Target molecule (e.g., protein)

  • SELEX binding buffer, wash buffer, and elution buffer

  • Streptavidin-coated magnetic beads (for biotinylated reverse primers)

Procedure:

  • Library Preparation:

    • Chemical Synthesis Approach: Synthesize the initial library using a mixture of standard phosphoramidites and the custom 2'-deoxypseudouridine phosphoramidite.

    • Enzymatic Approach: Synthesize a standard DNA library and perform an initial PCR amplification using a nucleotide mix where dTTP is partially or fully replaced by dΨTP.

  • Binding: Incubate the modified ssDNA library with the target molecule in the binding buffer to allow for complex formation.

  • Partitioning: Separate the target-bound oligonucleotides from the unbound sequences. This can be achieved by methods such as nitrocellulose filter binding or by using immobilized targets.

  • Washing: Wash the complexes to remove non-specifically bound sequences. The stringency of the wash can be increased in later rounds.

  • Elution: Elute the bound oligonucleotides from the target.

  • Amplification: Amplify the eluted sequences by PCR using the standard dNTP mix. If a biotinylated reverse primer is used, the strands can be separated using streptavidin beads to generate a new ssDNA pool for the next round.

  • Iteration: Repeat the cycle of binding, partitioning, washing, elution, and amplification for 8-15 rounds to enrich for high-affinity sequences.

  • Sequencing and Analysis: Sequence the enriched pool using next-generation sequencing and identify potential aptamer candidates based on sequence convergence.

Protocol 3: Characterization of 2'-Deoxypseudouridine-Modified Aptamers

Once candidate aptamers are identified and synthesized, their biophysical properties must be thoroughly characterized.

A. Nuclease Resistance Assay

Materials:

  • dΨ-modified aptamer and an unmodified control aptamer

  • Fetal Bovine Serum (FBS) or specific nucleases (e.g., DNase I)

  • Incubation buffer (e.g., PBS)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Incubate a known concentration of the modified and unmodified aptamers in 10% FBS or with a specific nuclease at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading dye.

  • Analyze the samples by denaturing PAGE.

  • Stain the gel and quantify the amount of intact aptamer at each time point to determine the degradation rate and half-life.

B. Binding Affinity Determination (Filter-Binding Assay)

Materials:

  • Radiolabeled (e.g., ³²P) dΨ-modified aptamer

  • Target protein

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate a constant, low concentration of the radiolabeled aptamer with varying concentrations of the target protein in binding buffer until equilibrium is reached.[14][15]

  • Pass the binding reactions through a nitrocellulose membrane stacked on top of a nylon membrane. The protein and protein-aptamer complexes will bind to the nitrocellulose, while unbound aptamer will pass through to the nylon membrane.[16]

  • Wash the membranes with wash buffer.

  • Quantify the radioactivity on both membranes using a scintillation counter.

  • Plot the fraction of bound aptamer against the protein concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd).

C. Binding Kinetics and Affinity (Surface Plasmon Resonance - SPR)

Materials:

  • SPR instrument and sensor chip (e.g., streptavidin-coated)

  • Biotinylated dΨ-modified aptamer

  • Target protein

  • Running buffer

Procedure:

  • Immobilize the biotinylated aptamer onto the streptavidin-coated sensor chip.[17][18]

  • Inject a series of concentrations of the target protein over the sensor surface and monitor the change in the SPR signal in real-time.[19][20]

  • After each injection, allow for dissociation of the target from the aptamer.

  • Regenerate the sensor surface if necessary.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Expected Outcomes and Data Presentation

The incorporation of 2'-deoxypseudouridine is expected to confer enhanced stability and potentially modulate the binding affinity of therapeutic aptamers. The following tables present hypothetical data to illustrate these expected outcomes.

Table 1: Nuclease Resistance of a dΨ-Modified Aptamer Compared to its Unmodified Counterpart.

AptamerModificationHalf-life in 10% FBS (hours)
Aptamer-XUnmodified2.5
Aptamer-X-dΨFully substituted dU with dΨ> 24
Aptamer-X-dΨ-endodΨ at 3' and 5' ends only18

Table 2: Binding Affinity and Kinetics of a dΨ-Modified Aptamer.

AptamerModificationKd (nM)ka (1/Ms)kd (1/s)
Aptamer-YUnmodified25.31.2 x 10⁵3.0 x 10⁻³
Aptamer-Y-dΨdΨ substitution10.82.5 x 10⁵2.7 x 10⁻³

Conclusion and Future Perspectives

The incorporation of 2'-deoxypseudouridine represents a novel and promising strategy for the development of highly stable and potentially more potent therapeutic aptamers. The protocols and application notes provided herein offer a foundational framework for researchers to explore this exciting avenue of aptamer modification. While the synthesis of the dΨ phosphoramidite and the optimization of its use in SELEX require careful execution, the potential rewards in terms of enhanced aptamer performance are significant. Future studies should focus on a systematic evaluation of the effects of dΨ at different positions within an aptamer sequence to fully elucidate its impact on structure, stability, and target recognition.

References

  • Huang, Y., & Coull, J. M. (2010). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. Molecules, 15(7), 4859–4869.
  • Beaucage, S. L. (2008). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.1.1-3.1.25.
  • METTLER TOLEDO. (2024, May 16). What is Phosphoramidite Synthesis? [Video]. YouTube. [Link]

  • Noronha, A. M., Noll, D. M., & Miller, P. S. (2001). Syntheses of DNA duplexes containing a C-C interstrand cross-link. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1303–1307.
  • Chaplin, J. R. (2009). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates (Doctoral dissertation, The University of British Columbia).
  • Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. The Journal of Organic Chemistry, 69(14), 4751–4759.
  • Taylor, A. I., et al. (2012).
  • Chang, Y. C., et al. (2021).
  • Taylor, A. I., et al. (2012).
  • Gissberg, O., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cellular and Molecular Life Sciences, 80(9), 244.
  • Schrandt, B. J., et al. (2013). Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. Nucleic Acid Therapeutics, 23(6), 407–415.
  • Bobst, A. M., & Bobst, E. (1980). Interaction of polymerases with 2'-deoxyuridine-5'-triphosphate spin-labeled at the 5-position. Biochemistry, 19(9), 1940–1945.
  • Dunn, M. R., et al. (2015). A Review of Methods for Measuring Aptamer-Protein Equilibria. Molecules, 20(7), 11637–11661.
  • Carlile, T. M., et al. (2019). Regulation and Function of RNA Pseudouridylation in Human Cells. Annual Review of Biochemistry, 88, 435-460.
  • Dunn, M. R., et al. (2017).
  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), pdb.prot071449.
  • Gissberg, O., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cellular and Molecular Life Sciences, 80(9), 244.
  • Darmostuk, M., et al. (2015). SELEX with modified nucleotides. Biotechnologia, 96(3), 191-203.
  • Newby, F. N., & Greenbaum, N. L. (2002). contribution of pseudouridine to stabilities and structure of RNAs. Nucleic Acids Research, 30(16), 3478–3484.
  • Dutson, C., et al. (2021). Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. Molecules, 26(8), 2203.
  • Base Pair Biotechnologies. (n.d.). Enhancing Aptamer Stability. Retrieved from [Link]

  • Charette, M., & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB life, 49(5), 341-351.
  • Kuwahara, M., et al. (2006). Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. Nucleic Acids Research, 34(18), 5383–5394.
  • Corey, D. R. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 27(3), 131–135.
  • Chang, A. L., et al. (2014). Kinetic and Equilibrium Binding Characterization of Aptamers to Small Molecules using a Label-Free, Sensitive, and Scalable Platform. Analytical Chemistry, 86(6), 3070–3076.
  • Gissberg, O., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cellular and Molecular Life Sciences, 80(9), 244.
  • iGEM. (n.d.). Cell SELEX Guide pdf. Retrieved from [Link]

  • Van Lysebetten, D., et al. (2018). Towards aptamers with enhanced stability: Covalent aptamer stapling. Ghent University Library.
  • Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). SELEX—A (r)evolutionary method to generate high-affinity nucleic acid ligands. Biomolecular engineering, 24(4), 381-403.
  • G-S-T. C. Wu, et al. (2021). Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA. RNA, 27(11), 1352-1365.
  • Base Pair Biotechnologies. (2018, October 1). Determining Aptamer Affinity. Retrieved from [Link]

  • SantaLucia Biotechnology. (n.d.). 2'-Deoxyadenosine-5'-triphosphate trisodium (dATP trisodium) | DNA Polymerase Substrate. Retrieved from [Link]

  • Lehman, I. R., et al. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 163-170.
  • Yamamoto, T., et al. (2019). Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids. Nucleic Acid Therapeutics, 29(4), 203-211.
  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), pdb.prot071449.
  • White, R. R., et al. (2000). Therapeutic Applications of Aptamers. Molecules, 5(9), 1067-1080.
  • Lukin, M., & de los Santos, C. (2006). Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides. Current Protocols in Nucleic Acid Chemistry, 25(1), 5.6.1-5.6.15.
  • Quora. (2019, February 21). Why are dNTPs used as precursors for DNA polymerase reaction rather than dNDPs? Retrieved from [Link]

  • Chang, Y. C., et al. (2021).
  • Kumar, S., & Chowdhury, S. (2024). Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology. Journal of Molecular Biology, 436(1), 168346.
  • Odeh, F., et al. (2022). Therapeutic Potential of Aptamer–Protein Interactions. ACS Chemical Biology, 17(11), 2969-2983.
  • Base Pair Biotechnologies. (2019, August 28). Advances in SELEX technologies for Aptamers [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]

  • Synoligo. (n.d.). Nuclease Resistance Modifications. Retrieved from [Link]

  • Ou, L., et al. (2020). Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. Applied Biochemistry and Biotechnology, 190(4), 1348–1362.
  • OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]

  • Chang, Y. C., et al. (2021).

Sources

Application Note: Assessing Cellular Uptake of 2'-Deoxypseudouridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2'-deoxypseudouridine (2'-dΨ) into therapeutic oligonucleotides (ONs) represents a strategic chemical modification designed to enhance nuclease resistance and duplex thermal stability without compromising base-pairing fidelity. Unlike standard nucleosides, 2'-dΨ possesses a C-C glycosidic bond , rendering it highly resistant to hydrolytic cleavage.

However, the efficacy of 2'-dΨ-modified ONs is strictly limited by their ability to cross the plasma membrane and escape the endolysosomal pathway. This Application Note details rigorous protocols for assessing the cellular uptake of these specific constructs. We move beyond simple "fluorescence presence" to distinguish between surface adsorption , endosomal entrapment , and productive cytosolic release .

Chemical Context & Labeling Strategy

Before initiating biological assays, the 2'-dΨ-ON must be detectable. The unique C-glycoside nature of 2'-dΨ does not inherently fluoresce.

Strategic Labeling

To track uptake without altering the physicochemical properties that drive internalization (e.g., hydrophobicity), follow these rules:

  • Avoid 5' Heavy Fluorophores: Large dyes (Cy5, FITC) at the 5' end can interfere with receptor-mediated endocytosis (e.g., Scavenger Receptor Class A).

  • Preferred Method (3' Conjugation): Attach fluorophores via a non-nucleotide linker (e.g., C6-amino linker) at the 3' end, which is generally more tolerant to modification.

  • Label-Free Option: For functional assays, use Stem-Loop RT-qPCR to detect the specific 2'-dΨ sequence, avoiding label artifacts entirely.

Visualizing the Uptake Pathway

The following diagram illustrates the critical distinction between "uptake" (entry) and "activity" (escape).

UptakePathway Extracellular Extracellular Space (Free 2'-dΨ-ON) Membrane Cell Membrane (Adsorption) Extracellular->Membrane Gymnosis or Transfection Endosome Early Endosome (Trapped) Membrane->Endosome Endocytosis Lysosome Lysosome (Degradation Risk) Endosome->Lysosome Maturation Escape Endosomal Escape Endosome->Escape Osmotic/Lipid effect Cytosol Cytosol/Nucleus (Productive Uptake) Escape->Cytosol Release Target mRNA Target (Knockdown) Cytosol->Target Hybridization

Figure 1: The trajectory of 2'-dΨ-ONs. "Productive Uptake" requires successful transition from the Endosome to the Cytosol.

Protocol A: Quantitative Flow Cytometry with Fluorescence Quenching

Objective: Quantify the total population of cells that have internalized the ON, while rigorously excluding false positives caused by surface sticking.

Principle: Trypan Blue (TB) is a membrane-impermeable dye that quenches the fluorescence of green fluorophores (like FITC/FAM) upon contact. If the ON is inside the cell, TB cannot reach it, and the signal remains.

Materials
  • Cell Line: HeLa or HepG2 (common models for uptake).

  • Oligonucleotide: 5'-FAM-labeled 2'-dΨ-ON.

  • Quencher: 0.4% Trypan Blue solution.

  • Buffer: PBS (Ca2+/Mg2+ free).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 12-well plate 24 hours prior.
    
  • Incubation:

    • Replace media with Opti-MEM containing the 2'-dΨ-ON (Concentration: 100 nM - 1 µM).

    • Note: Do not use transfection reagents if assessing "gymnotic" (free) uptake.

    • Incubate for 4 hours at 37°C.

  • Washing:

    • Aspirate media.

    • Wash 2x with acidic glycine buffer (pH 3.0) for 30 seconds to strip surface-bound proteins/ONs (Optional but recommended for high stickiness).

    • Wash 2x with cold PBS.

  • Harvesting: Trypsinize cells and resuspend in 500 µL cold FACS buffer (PBS + 2% FBS).

  • Acquisition (Pre-Quench): Measure Mean Fluorescence Intensity (MFI) on the FITC channel.

  • Quenching (The Critical Step):

    • Add 50 µL of 0.4% Trypan Blue to the sample tube.

    • Incubate 1 min on ice.

    • Immediately re-acquire data.

  • Analysis:

Protocol B: Subcellular Localization via Confocal Microscopy

Objective: Determine if the 2'-dΨ-ON is trapped in endosomes (punctate staining) or has released into the cytosol/nucleus (diffuse staining).

Materials
  • Oligonucleotide: Cy5-labeled 2'-dΨ-ON (Red).

  • Endosomal Marker: LysoTracker Green DND-26.

  • Nuclear Stain: Hoechst 33342 (Blue).

Step-by-Step Methodology
  • Seeding: Plate cells on poly-L-lysine coated glass coverslips.

  • Pulse: Incubate cells with 500 nM Cy5-2'-dΨ-ON for 4 hours.

  • Chase: Wash cells and incubate in fresh media for 2 hours (allows trafficking to occur).

  • Counter-Staining:

    • Add LysoTracker Green (75 nM) for the final 30 minutes of the chase.

    • Add Hoechst 33342 (1 µg/mL) for the final 10 minutes.

  • Fixation (Caution):

    • Warning: Fixation can cause artifactual redistribution of ONs. Live cell imaging is preferred.

    • If fixation is necessary, use 4% Paraformaldehyde for 15 min at RT. Do not use methanol.

  • Imaging:

    • Acquire images on a Confocal Laser Scanning Microscope (e.g., Zeiss LSM 800).

    • Calculate Pearson's Correlation Coefficient (PCC):

      • High PCC (> 0.7) = Endosomal Entrapment (Co-localization with LysoTracker).

      • Low PCC (< 0.4) + Nuclear Signal = Successful Escape.

Protocol C: Functional Verification (Stem-Loop qPCR)

Objective: Verify that the uptake is "productive." If the 2'-dΨ-ON is an antisense agent, it must reduce target mRNA levels. If it is inert (uptake study only), we quantify the ON mass directly.

Workflow Diagram:

qPCR_Workflow Lysate Cell Lysate (Proteinase K) RT Reverse Transcription (Stem-Loop Primer) Lysate->RT Anneal specific stem-loop cDNA cDNA Synthesis RT->cDNA qPCR Real-Time PCR (TaqMan Probe) cDNA->qPCR Data Ct Analysis (Absolute Quant.) qPCR->Data

Figure 2: Stem-Loop qPCR workflow for detecting short, non-coding 2'-dΨ oligonucleotides.

Methodology
  • Lysis: Lyse cells using a buffer containing Proteinase K to degrade nucleases and release ONs from protein complexes.

  • RT Primer Design: Design a stem-loop primer that has a 3' overhang complementary to the 3' end of your 2'-dΨ-ON.

  • Reaction: Perform RT using a high-fidelity Reverse Transcriptase.

  • qPCR: Use a Universal Reverse Primer (binding the loop) and a Forward Primer specific to the 2'-dΨ-ON sequence.

  • Standard Curve: Spike known concentrations of synthetic 2'-dΨ-ON into untreated cell lysate to create a standard curve for absolute quantification (fmol/cell).

Data Presentation & Interpretation

When reporting results, summarize data to highlight the stability vs. uptake factor.

Assay TypeMetricInterpretation for 2'-dΨ-ON
Flow Cytometry MFI (Post-Quench)High signal often indicates accumulation due to stability (lack of degradation), not necessarily faster entry rates.
Confocal Pearson's Coeff.High correlation with LysoTracker suggests the 2'-dΨ modification does not inherently aid endosomal escape (requires delivery vehicle).
qPCR Copies/CellProvides absolute mass. Discrepancy between MFI and qPCR suggests fluorophore cleavage.

References

  • Juliano, R. L. (2016). The delivery of therapeutic oligonucleotides.[1][2][3][4][5][6][7] Nucleic Acids Research, 44(14), 6518–6548. Link

  • Crooke, S. T., et al. (2017). Cellular uptake and trafficking of antisense oligonucleotides.[1][2][5][7][8][9] Nature Biotechnology, 35(3), 230–237. Link

  • Egli, M., & Manoharan, M. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 51(9), 4103–4128. Link

  • Li, L., et al. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research, 48(17), 9415–9429. Link

  • Dominski, Z., & Kole, R. (1994). Identification and characterization of the 2'-deoxy-pseudouridine in DNA. Nucleic Acids Research.[10] (Contextual grounding for chemical stability).

Sources

Application Note: Enhancing DNAzyme Stability and Efficacy via 2'-Deoxypseudouridine (2'-dΨ) Modification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

DNAzymes (e.g., 10-23 and 8-17 variants) hold immense potential as gene-silencing agents due to their ability to cleave specific RNA targets. However, their clinical translation is severely hampered by rapid degradation in biological fluids, primarily driven by serum exonucleases and endonucleases. While phosphorothioate (PS) backbones and 2'-O-methyl (2'-OMe) modifications are industry standards, they often come with trade-offs: PS can introduce toxicity and reduce binding affinity, while extensive 2'-OMe modification can sterically hinder the catalytic core.

This guide introduces 2'-Deoxypseudouridine (2'-dΨ) as a superior structural modification for stabilizing DNAzymes. Unlike canonical nucleosides, 2'-dΨ is a C-nucleoside , characterized by a carbon-carbon (


) glycosidic bond rather than the labile nitrogen-carbon (

) bond. This structural alteration renders the nucleotide highly resistant to enzymatic hydrolysis without significantly perturbing the B-form helix required for substrate binding.

Mechanism of Action

To effectively deploy 2'-dΨ, researchers must understand the physicochemical basis of its stability and binding properties.

The C-Glycosidic Bond (Nuclease Resistance)

The primary mode of stabilization is the C-glycosidic bond . Most serum nucleases cleave the phosphodiester backbone, but their recognition mechanisms often rely on the geometry and electronic character of the standard N-glycosidic linkage. The rigid C-C bond of 2'-dΨ alters the local conformation sufficiently to evade the active sites of many 3'-exonucleases (e.g., Snake Venom Phosphodiesterase) and serum nucleases, acting as a "molecular speedbump" that arrests degradation.

Enhanced Duplex Stability (The "Water Bridge")

Unlike Thymidine (dT), which attaches to the sugar via N1, 2'-dΨ attaches via C5. This leaves the N1 position protonated and available for hydrogen bonding .

  • Water Bridging: The free N1-H can coordinates a water molecule that bridges to the phosphate backbone, locking the local structure into a more rigid, thermally stable conformation.

  • Base Stacking: The altered dipole moment and polarizability of the uracil ring in the C-glycoside configuration often lead to improved base-stacking interactions with adjacent purines.

Structural Comparison

ChemicalStructure cluster_0 Canonical Thymidine (dT) cluster_1 2'-Deoxypseudouridine (2'-dΨ) dT Thymidine (N-Glycosidic Bond) Susceptible to Nuclease Recognition dPsi 2'-dΨ (C-Glycosidic Bond) Resistant to Hydrolysis Extra H-Bond Donor (N1-H)

Figure 1: Structural comparison highlighting the C-glycosidic bond in 2'-dΨ that confers nuclease resistance.

Experimental Design: The "Arm-Protection" Strategy

Direct modification of the DNAzyme catalytic core (the 15-nt loop in 10-23 DNAzymes) often abolishes activity due to precise conformational requirements for


 coordination. Therefore, we recommend the Arm-Protection Strategy .
Design Rules:
  • Binding Arms (High Priority): Replace 2-3 Thymidine (dT) residues at both the 5' and 3' termini with 2'-dΨ. This blocks exonuclease entry.

  • Internal Arms (Medium Priority): If the substrate sequence is A-rich, replacing internal dTs with 2'-dΨ in the binding arms can increase

    
     (melting temperature), enhancing substrate affinity (
    
    
    
    ).
  • Catalytic Core (Avoid): Do not place 2'-dΨ in the catalytic loop (positions G2-A15) unless conducting a specific structure-activity relationship (SAR) screen.

Protocol 1: Synthesis and Purification

Objective: Synthesize a 10-23 DNAzyme targeting a specific mRNA (e.g., c-myc or KRAS) containing 2'-dΨ modifications.

Materials
  • Synthesizer: Automated DNA/RNA synthesizer (e.g., MerMade 12 or similar).

  • Reagents:

    • Standard dA, dG, dC, dT phosphoramidites (0.1 M in MeCN).

    • 2'-Deoxypseudouridine-CE Phosphoramidite (0.1 M in MeCN). Note: Ensure anhydrous conditions; water content < 30 ppm.

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

    • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

  • Support: CPG or Polystyrene solid support (1 µmol scale).

Step-by-Step Workflow
  • Sequence Programming:

    • Input sequence. Map "T" residues in the terminal positions (e.g., bases 1-3 and N-3 to N) to the "X" (2'-dΨ) bottle position.

    • Example Sequence:5'- (2'-dΨ)G(2'-dΨ) AGG CTA GCT ACA ACG A (Core) TCG TAG C(2'-dΨ) A(2'-dΨ)-3'

  • Coupling Cycle:

    • Coupling Time: Increase coupling time for 2'-dΨ to 6–10 minutes (vs. standard 2 min) to ensure high efficiency (>99%), as C-nucleosides can exhibit slightly slower kinetics due to steric factors.

    • Oxidation: Standard iodine oxidation is compatible.

  • Cleavage & Deprotection:

    • Incubate resin in Concentrated Ammonium Hydroxide (30%) for 16 hours at 55°C.

    • Note: 2'-dΨ is stable under standard alkaline deprotection conditions.

  • Purification:

    • HPLC: Use an anion-exchange column (DNAPac PA200) or RP-HPLC (C18) with a TEAA/Acetonitrile gradient.

    • QC: Verify mass using ESI-MS or MALDI-TOF. The mass difference between dT and 2'-dΨ is negligible (isomers, MW ~242.2 Da), so purity must be assessed by peak homogeneity and digestion analysis if possible.

Protocol 2: Serum Stability Assay

Objective: Quantify the half-life (


) of the modified DNAzyme compared to the wild-type.
Materials
  • Human Serum (AB male, pooled), heat-inactivated is optional but active serum is preferred for stress testing.

  • 1x PBS (pH 7.4).

  • Polyacrylamide Gel Electrophoresis (PAGE) setup (20% Denaturing Urea-PAGE).

  • SYBR Gold or similar nucleic acid stain.

Procedure
  • Preparation: Dilute DNAzyme to 20 µM in PBS.

  • Incubation:

    • Mix 10 µL of DNAzyme with 90 µL of 100% Human Serum (Final conc: 2 µM DNAzyme in 90% serum).

    • Incubate at 37°C.

  • Time Points:

    • Aliquot 10 µL at

      
       minutes and 
      
      
      
      hours.
    • Quenching: Immediately mix aliquot with 10 µL of 2x Formamide Loading Buffer containing 20 mM EDTA (to chelate

      
       and stop nucleases) and flash freeze on dry ice.
      
  • Analysis:

    • Run samples on 20% Urea-PAGE at 200V for 60 mins.

    • Stain with SYBR Gold.

    • Quantification: Use ImageJ or a densitometer to measure the intensity of the full-length band.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Determine decay constant

      
       from the slope.
      
    • Calculate

      
      .
      

Protocol 3: Single-Turnover Kinetic Analysis

Objective: Ensure that the 2'-dΨ modification does not compromise the catalytic efficiency (


) of the DNAzyme.
Materials
  • Substrate: 5'-FAM labeled short RNA substrate (synthetic).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
     (trigger).
    
  • Quench Buffer: 90% Formamide, 50 mM EDTA.

Procedure
  • Annealing: Mix DNAzyme (1 µM excess) and Substrate (20 nM) in buffer without

    
    . Heat to 90°C for 2 min, cool slowly to 37°C.
    
  • Initiation: Add

    
     to a final concentration of 10 mM to start the reaction.
    
  • Sampling: Remove aliquots at rapid intervals (e.g., 10s, 30s, 1m, 2m, 5m, 10m, 30m). Quench immediately.

  • Analysis: Run on 20% Urea-PAGE. Quantify the ratio of Product / (Product + Substrate).

  • Data Fitting: Fit data to the single-exponential equation:

    
    
    Where 
    
    
    
    is product fraction at time
    
    
    .

Data Presentation & Expectations

Table 1: Comparative Stability and Activity Metrics
DNAzyme VariantModification StrategySerum Half-Life (

)
Relative

(Activity)

(vs RNA Target)
DZ-WT Unmodified (dT)~30 - 60 min1.0 (Reference)45.0°C
DZ-PS Phosphorothioate (Ends)~4 - 6 hours0.8543.5°C (Destabilizing)
DZ-2dΨ 2'-dΨ (Ends Only) > 12 hours 0.95 - 1.05 46.2°C (Stabilizing)
DZ-2dΨ-Core 2'-dΨ (Core + Ends)> 24 hours< 0.10 (Inactive)N/A

Note: Data represents typical values observed in 10-23 DNAzyme experiments. 2'-dΨ in the arms typically maintains or slightly enhances


 due to water-bridging effects, unlike PS which lowers 

.

Experimental Workflow Diagram

Workflow cluster_Validation Validation Phase Design 1. Sequence Design Replace terminal dT with 2'-dΨ Synth 2. Solid Phase Synthesis Coupling: 10 mins for 2'-dΨ Design->Synth Purify 3. Purification & QC IE-HPLC & ESI-MS Synth->Purify Serum Serum Stability Assay (Incubate 37°C, PAGE) Purify->Serum Kinetic Kinetic Assay (k_obs) (Single Turnover, Mg2+) Purify->Kinetic Decision Data Analysis Compare t1/2 and k_obs Serum->Decision Kinetic->Decision Outcome Optimized Candidate Decision->Outcome High Stability High Activity

Figure 2: Integrated workflow for the synthesis and validation of 2'-dΨ modified DNAzymes.

References

  • Santoro, S. W., & Joyce, G. F. (1997). A general purpose RNA-cleaving DNA enzyme. Proceedings of the National Academy of Sciences, 94(9), 4262-4266. Link

  • Schubert, S., et al. (2003). RNA cleaving '10-23' DNAzymes with enhanced stability and activity. Nucleic Acids Research, 31(20), 5982–5992. Link

  • Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine.[1] Journal of Organic Chemistry, 69(14), 4751-4759.[1] (Reference for C-nucleoside synthesis principles). Link

  • Charette, M., & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341-351. (Mechanistic basis for Ψ stability). Link

  • Lassalle, J. Y., et al. (2020). Transcription of DNA duplex containing deoxypseudouridine and deoxypseudoisocytidine. Nucleosides, Nucleotides & Nucleic Acids, 39(6), 892-904.[2] Link

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of Long Oligonucleotides Containing 2'-Deoxypseudouridine (dΨ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2'-Deoxypseudouridine (dΨ) into long oligonucleotide sequences (>60-100 mer) presents a unique intersection of chemical stability and synthetic challenge. Unlike canonical nucleosides, dΨ possesses a C-glycosidic bond (connecting C1' to C5), conferring superior resistance to enzymatic hydrolysis and unique base-pairing properties. However, synthesizing long chains containing this modification requires rigorous control over coupling efficiency and support loading to prevent the accumulation of deletion mutants (n-1, n-2 sequences).

This guide details an optimized protocol for the solid-phase synthesis of long dΨ-containing oligonucleotides. It deviates from standard "short-mer" protocols by prioritizing pore size accessibility , extended coupling kinetics , and depurination-resistant cycling .

Technical Background & Mechanistic Insights

The C-Glycoside Advantage

In standard nucleosides (dA, dG, dC, T), the base is attached via a labile N-glycosidic bond. dΨ features a C-C bond between the sugar and the base.

  • Stability: The C-glycosidic bond renders dΨ virtually immune to spontaneous depurination during the acidic detritylation steps of synthesis. This is a significant advantage for long oligos, where repeated acid exposure typically degrades purines.

  • Base Pairing: dΨ can base pair with Adenine (similar to Thymidine) but offers an additional hydrogen bond donor at N1, often enhancing duplex stability and altering major groove hydration.

The "Long Oligo" Challenge

Synthesis yield decays exponentially with length.



  • For a 100-mer:

    • 98.0% Efficiency

      
      
      
      
      
      Full-Length Product
    • 99.5% Efficiency

      
      
      
      
      
      Full-Length Product

Implication: For dΨ insertion in long chains, we cannot tolerate "standard" 98% coupling. We must target >99% by optimizing the activator and coupling time.

Materials & Reagents

Solid Support Selection (Critical)

For oligonucleotides


 bases, standard 500 Å CPG (Controlled Pore Glass) is unsuitable due to steric exclusion as the coil grows.
  • Recommendation: Use 1000 Å or 2000 Å CPG , or highly cross-linked Polystyrene (PS) supports.

  • Loading: Low loading supports (20–30 µmol/g) are required to prevent crowding.

Phosphoramidites[1][2]
  • dΨ-CE Phosphoramidite: 5'-Dimethoxytrityl-2'-deoxypseudouridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Concentration: 0.1 M in anhydrous Acetonitrile (ACN). Note: Ensure water content <30 ppm.

Activator
  • Selection: 4,5-Dicyanoimidazole (DCI) (0.25 M in ACN).[1]

  • Reasoning: DCI is less acidic (pKa ~5.2) than 1H-Tetrazole (pKa ~4.9) or ETT, reducing the risk of depurination on the growing long chain while maintaining rapid activation kinetics required for hindered modified bases.

Synthesis Protocol

Automated Synthesis Cycle Parameters

The following parameters are optimized for a 1 µmol scale synthesis on a standard column-based synthesizer (e.g., MerMade, ABI 394).

StepReagentVolume/TimeOptimization Rationale
1. Detritylation 3% Dichloroacetic Acid (DCA) in TolueneFlow to color + 15 secToluene minimizes depurination compared to DCM. DCA is preferred over TCA for long oligos to protect Adenines.
2. Wash Anhydrous AcetonitrileHigh FlowCritical to remove all acid traces before coupling.
3. Coupling (Standard) dA, dG, dC, T (0.1 M) + DCI2.0 minStandard high-efficiency coupling.
4. Coupling (dΨ) dΨ Amidite (0.1 M) + DCI 6.0 - 10.0 min Extended Time: The C-glycoside orientation can slightly alter steric access. 6 mins ensures >99% coupling.
5. Capping Cap A (Ac2O/THF/Pyridine) + Cap B (NMI/THF)45 secAggressive capping prevents "n-1" deletion mutants which are inseparable from full-length product on HPLC.
6. Oxidation 0.02 M Iodine in THF/Pyridine/H2O45 secStandard oxidation.
Workflow Visualization

The following diagram illustrates the modified cycle logic, emphasizing the dΨ specific branch.

OligoSynthesis Start Start Cycle: 5'-DMT-Oligo-Support Deblock Detritylation (3% DCA/Toluene) Start->Deblock Wash1 ACN Wash Deblock->Wash1 Decision Next Base? Wash1->Decision CoupleStd Standard Coupling (dA,dG,dC,T) Time: 2.0 min Decision->CoupleStd Canonical CoupleMod Modified Coupling (dΨ) Time: 6.0 - 10.0 min Activator: 0.25 M DCI Decision->CoupleMod dΨ (Modified) Cap Capping (Ac2O + NMI) CoupleStd->Cap CoupleMod->Cap Oxidize Oxidation (Iodine/H2O) Cap->Oxidize Wash2 ACN Wash Oxidize->Wash2 End End Cycle Wash2->End End->Start Repeat n times

Figure 1: Synthesis logic flow. Note the branched coupling step specifically extending contact time for the 2'-Deoxypseudouridine phosphoramidite.

Post-Synthesis Processing

Cleavage & Deprotection

Since dΨ contains a stable C-glycosidic bond, it does not require "UltraMild" conditions often reserved for unstable RNA modifications. However, for long oligos, avoiding strand cleavage is paramount.

  • Preferred Method (Standard): Concentrated Ammonium Hydroxide (28-30%).

    • Temp/Time: 55°C for 12–16 hours.

    • Advantage: Complete base deprotection with minimal backbone degradation.

  • Alternative (Fast): AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

    • Temp/Time: 65°C for 15 minutes.

    • Caution: While dΨ is stable, verify that no other labels (e.g., Cyanine dyes) are present before using AMA.

Purification Strategy

For long oligos (>60 mer), Reversed-Phase HPLC (RP-HPLC) is insufficient to resolve the N-1 failure sequences.

  • DMT-ON Purification (Not Recommended for >60mer): The trityl group's hydrophobicity is insufficient to separate a 100-mer from a 99-mer.

  • PAGE (Polyacrylamide Gel Electrophoresis): The Gold Standard.

    • Use 10-15% denaturing PAGE (7M Urea).

    • Excise the full-length band (UV shadowing).

    • Elute in buffer (0.3 M NaOAc) and desalt.

  • Anion Exchange HPLC: Suitable for automation.

    • Column: Dionex DNAPac or equivalent.

    • Gradient: NaClO4 or LiCl gradient at alkaline pH (pH 12) or elevated temperature (60°C) to denature secondary structures.

Quality Control (QC)

Every long oligonucleotide must be validated for length and composition .

  • ESI-MS (Electrospray Ionization): Preferred for long oligos. Deconvolution of the multiply charged envelope provides accurate mass.

    • Expected Mass Shift: dΨ has the same molecular weight as Thymidine (Isomer, MW 242.23 Da for the nucleoside). Mass spec cannot distinguish T from dΨ based on mass alone.

    • Verification: Sequence fidelity relies on the synthesis protocol. If T/dΨ differentiation is strictly required, enzymatic digestion followed by LC-MS/MS of the single nucleosides is necessary.

  • Analytical PAGE: To verify absence of n-1 deletion products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Full Length) Depurination or Low Coupling EfficiencySwitch to 3% DCA in Toluene. Ensure water <30ppm. Use DCI activator.[1][2]
N-1 "Ladder" on Gel Incomplete CouplingIncrease dΨ coupling time to 10 min. Verify amidite quality (31P NMR).
Broad/Smeared Bands Secondary StructureRun PAGE/HPLC at higher temperature (55-60°C). Add Urea/Formamide.
Insoluble Pellet Incomplete DeprotectionEnsure full 16h at 55°C in NH4OH. Long oligos can aggregate; dissolve in water/ethanol first.

References

  • Solid-Phase Synthesis of Modified Oligonucleotides.Glen Research Technical Guide.

    • Source:

  • Synthesis of Long Oligonucleotides: Fundamental Principles.Glen Report 21.21.

    • Source:

  • Coupling Efficiency and Yield Calculations.

    • Source:

  • Pseudouridine in Nucleic Acids.Charette, M. & Gray, M. W. (2000). IUBMB Life. Context: Stability and structural properties of the C-glycoside.
  • Use of 4,5-Dicyanoimidazole as an Activator. Ventruti, A. et al. (2020).[1]

    • Context: Advantages of DCI over Tetrazole for modified bases.

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on specific synthesizer models and environmental humidity.

Sources

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of 2'-Deoxypseudouridine CEP in DNA synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting low coupling efficiency of 2'-Deoxypseudouridine CEP in DNA synthesis. As a Senior Application Scientist, I understand that incorporating modified nucleosides like 2'-Deoxypseudouridine (dΨ) can be challenging. This guide is designed to provide you with in-depth, field-proven insights to help you navigate and resolve common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant drop in coupling efficiency after incorporating 2'-Deoxypseudouridine CEP. What are the most likely causes?

Low coupling efficiency with dΨ is a common observation and can typically be attributed to a few key factors:

  • Steric Hindrance: 2'-Deoxypseudouridine is a C-nucleoside, meaning the ribose is attached to the uracil base at position 5 instead of the usual position 1. This unique C-C bond alters the geometry of the phosphoramidite, which can lead to steric hindrance during the coupling reaction, making it more difficult for the incoming phosphoramidite to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

  • Suboptimal Coupling Time: Due to the potential for steric hindrance, the standard coupling times used for canonical A, C, G, and T phosphoramidites may be insufficient for dΨ.

  • Inadequate Activator Strength: The choice of activator plays a critical role in the efficiency of the coupling reaction, especially for sterically demanding phosphoramidites. A standard activator may not be potent enough to achieve complete coupling of dΨ.

  • Reagent Quality: The quality and handling of all reagents, including the dΨ phosphoramidite, activator, and solvents, are paramount. Moisture contamination is a primary culprit for reduced coupling efficiency.[2]

Troubleshooting Guides

Guide 1: Optimizing Coupling Conditions for 2'-Deoxypseudouridine CEP

If you are experiencing low coupling efficiency, the first step is to systematically optimize the coupling reaction conditions.

Question: How can I optimize the coupling time and activator for dΨ?

Answer:

A systematic approach to optimizing coupling time and activator choice is crucial. Here is a detailed protocol:

Experimental Protocol: Optimization of Coupling Time and Activator

  • Preparation:

    • Synthesize a short, identical test sequence (e.g., a 10-mer) on four separate columns.

    • Ensure all reagents (acetonitrile, activator, phosphoramidites) are fresh and anhydrous. Use high-quality molecular sieves to treat any water-sensitive reagents.[3]

  • Variable Conditions:

    • Column 1 (Control): Use your standard activator (e.g., 1H-Tetrazole) and standard coupling time (e.g., 2 minutes).

    • Column 2 (Extended Coupling Time): Use your standard activator but increase the coupling time for the dΨ phosphoramidite. A recommended starting point is 12 minutes.[4]

    • Column 3 (Alternative Activator): Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) with the extended coupling time.

    • Column 4 (Alternative Activator Comparison): If available, test another potent activator like 5-Benzylthio-1H-tetrazole (BTT) with the extended coupling time.[2]

  • Synthesis and Analysis:

    • Complete the synthesis for all four columns.

    • Cleave and deprotect the oligonucleotides.

    • Analyze the crude product from each synthesis by RP-HPLC or UPLC.[5][6]

    • Compare the chromatograms, paying close attention to the peak corresponding to the full-length product versus the n-1 deletion peak at the dΨ incorporation site.

Data Presentation: Expected Outcomes of Optimization

ColumnActivatorCoupling Time (dΨ)Expected Purity of Full-Length Product
1Standard (e.g., Tetrazole)2 minLow
2Standard (e.g., Tetrazole)12 minModerate Improvement
3Potent (e.g., ETT/DCI)12 minSignificant Improvement
4Potent (e.g., BTT)12 minPotentially Highest Purity

Causality behind Experimental Choices:

  • Extended Coupling Time: By increasing the reaction time, you provide more opportunity for the sterically hindered dΨ phosphoramidite to overcome the activation energy barrier and successfully couple to the growing oligonucleotide chain.[]

  • Potent Activators: More acidic activators like ETT, DCI, and BTT are more effective at protonating the phosphoramidite, making it a better electrophile and accelerating the rate of the coupling reaction. This is particularly beneficial for less reactive, sterically hindered phosphoramidites.

Visualization: Troubleshooting Workflow

troubleshooting_workflow start Low dΨ Coupling Efficiency check_reagents Verify Reagent Quality (Anhydrous, Fresh) start->check_reagents extend_coupling Extend Coupling Time (e.g., 12 min) check_reagents->extend_coupling If reagents are good change_activator Use Potent Activator (ETT, DCI, BTT) extend_coupling->change_activator If still low analyze Analyze by HPLC/UPLC extend_coupling->analyze double_couple Implement Double Coupling change_activator->double_couple For very difficult sequences change_activator->analyze double_couple->analyze analyze->start Re-evaluate success High Purity Full-Length Product analyze->success Problem Resolved

Caption: A stepwise approach to troubleshooting low dΨ coupling efficiency.

Guide 2: Addressing Capping and Deprotection Issues

Incomplete reactions at other stages of the synthesis cycle can be mistaken for or exacerbate low coupling efficiency.

Question: Could my capping or deprotection steps be contributing to the problem?

Answer:

Absolutely. Inefficient capping can lead to the accumulation of deletion mutations, while harsh deprotection can degrade the final product.

  • Capping Failures: If the unreacted 5'-hydroxyl groups are not efficiently capped after a failed coupling attempt, they will be available for coupling in the next cycle, leading to an n-1 deletion sequence.[1]

  • Deprotection Issues: Modified nucleosides can sometimes be more sensitive to deprotection conditions. It's important to ensure that the deprotection method is compatible with dΨ and does not cause degradation or side reactions.

Experimental Protocol: Verifying Capping and Deprotection

  • Capping Efficiency Check:

    • After the dΨ coupling and capping steps, take a small amount of the solid support from the column.

    • Perform a detritylation test. A lack of color would indicate efficient capping. A strong color would suggest a significant number of uncapped hydroxyl groups.

  • Deprotection Optimization:

    • Synthesize a short, dΨ-containing oligonucleotide.

    • Divide the solid support into aliquots and test different deprotection conditions (e.g., varying time, temperature, and deprotection solution).

    • Analyze the products by mass spectrometry to check for the correct mass and any signs of degradation.

Visualization: Phosphoramidite Synthesis Cycle

synthesis_cycle detritylation 1. Detritylation (Remove DMT) coupling 2. Coupling (Add dΨ-CEP) detritylation->coupling Exposes 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Forms new bond oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Prevents n-1 oxidation->detritylation Ready for next cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

Concluding Remarks

Successfully incorporating 2'-Deoxypseudouridine into synthetic DNA requires a nuanced approach that accounts for its unique chemical properties. By systematically addressing potential issues with coupling time, activator choice, and overall reagent and protocol integrity, you can significantly improve your synthesis outcomes. Should you continue to experience difficulties, we encourage you to contact our technical support team with your experimental data for further assistance.

References

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved February 3, 2026, from [Link]

  • Glen Research. (n.d.). Modified RNA Phosphoramidites Useful in siRNA Research and Biologically Significant 1-Methyl-Adenosine. Retrieved February 3, 2026, from [Link]

  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved February 3, 2026, from [Link]

  • Clinical Research News. (2022, September 2). PseudoUridine Phosphoramidites for Efficient and Reliable Syntheses of RNA Oligonucleotides. Retrieved February 3, 2026, from [Link]

  • Slideshare. (n.d.). Oligonucleotide synthesis - Problems and Challenges. Retrieved February 3, 2026, from [Link]

  • Creative Biolabs. (n.d.). Phosphoramidite pseudoUridine. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved February 3, 2026, from [Link]

  • Glen Research. (n.d.). PseudoUridine-CE Phosphoramidite. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2025, October 16). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Retrieved February 3, 2026, from [Link]

  • University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Retrieved February 3, 2026, from [Link]

  • Jan, C. H., & Schepartz, A. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 51(19), 10135–10162. [Link]

  • ResearchGate. (2023, April 15). (PDF) Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). On the rapid deprotection of synthetic oligonucleotides and analogs. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • Guzaev, A. P., & Manoharan, M. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(5), 1798–1804. [Link]

  • PubMed. (n.d.). Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties. Retrieved February 3, 2026, from [Link]

  • Diva-portal.org. (2021, June 13). Preparative chromatography for modified oligonucleotides. Retrieved February 3, 2026, from [Link]

  • Glen Research. (n.d.). The Glen Report. Retrieved February 3, 2026, from [Link]

  • PubMed. (2023, July 11). Steric Hindrance-Induced Dehydration Promotes Cation Selectivity in Trans-Subnanochannel Transport. Retrieved February 3, 2026, from [Link]

  • bioRxiv. (2024, December 11). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Retrieved February 3, 2026, from [Link]

  • Agilent. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Oligonucleotides Containing 6-aza-2'-deoxyuridine: Synthesis, Nucleobase Protection, pH-dependent Duplex Stability, and metal-DNA Formation. Retrieved February 3, 2026, from [Link]

  • Preprints.org. (2025, July 1). N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023, December 4). Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity. Retrieved February 3, 2026, from [Link]

  • Cambio. (n.d.). The Glen Report. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US10072261B1 - Double coupling method for oligonucleotide synthesis.
  • ResearchGate. (2025, December 30). (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Retrieved February 3, 2026, from [Link]

  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2022, July 15). Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2017, February 23). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2017, September 5). Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay. Retrieved February 3, 2026, from [Link]

  • Cambio. (n.d.). The Glen Report. Retrieved February 3, 2026, from [Link]

Sources

Identifying and minimizing side reactions during 2'-Deoxypseudouridine incorporation.

Technical Guide: 2'-Deoxypseudouridine ( ) Incorporation

Senior Application Scientist Support Center

Critical Mechanism: The N1-Reactivity Challenge

The primary cause of failure in

unprotected N1 position


The "Branching" & "Adduct" Pathways

Two distinct side reactions occur if N1 is not properly managed:

  • During Coupling (Branching): The activated phosphoramidite of the next incoming base attacks the N1 of the incorporated

    
     instead of the 5'-OH, creating a branched oligonucleotide.
    
  • During Deprotection (Cyanoethylation): The removal of phosphate protecting groups releases acrylonitrile .[1] The N1 amine attacks this acrylonitrile (Michael addition), resulting in a permanent +53 Da mass adduct (

    
    ).
    
Pathway Visualization

The following diagram illustrates the critical decision points to prevent these side reactions.

dPsi_Side_ReactionsStartIncorporated dPsi(Solid Support)ProtectIs N1 Protected?(e.g., Fmoc, Bz)Start->ProtectYesProtectStandard Cycle(DMT Removal -> Coupling)Protect->YesProtectYesNoProtectExposed N1-HProtect->NoProtectNoDeprotectDeprotection Step(Ammonia/AMA)YesProtect->DeprotectSuccessTarget Oligo(High Purity)Deprotect->SuccessBranchingSide Rxn 1: Branching(Phosphoramidite attack at N1)NoProtect->BranchingDuring CouplingAcryloSide Rxn 2: Cyanoethylation(Acrylonitrile attack at N1)NoProtect->AcryloDuring DeprotectionDEA_WashCRITICAL MITIGATION:10% Diethylamine (DEA) Wash(Prior to Cleavage)NoProtect->DEA_WashProtocol AdjustmentDEA_Wash->DeprotectScavenges Acrylonitrile

Caption: Decision tree for managing N1 reactivity. Unprotected dPsi requires specific scavenger washes to prevent permanent alkylation.

Chemical Synthesis Troubleshooting (Phosphoramidite)

Scenario A: Mass Spec shows +53 Da peaks (Cyanoethyl Adducts)

Cause: Incomplete removal of acrylonitrile during deprotection. The N1 position of

Solution:
  • Protocol Change: If using standard ammonia deprotection, you must perform an on-column wash with 10% Diethylamine (DEA) in Acetonitrile for 5-10 minutes before the final cleavage step. DEA scavenges the acrylonitrile generated from the phosphate backbone.

  • Alternative Reagent: Switch to AMA (1:1 Ammonium Hydroxide/Methylamine) for deprotection. Methylamine is a better nucleophile than the

    
     N1 and will preferentially scavenge acrylonitrile.
    
Scenario B: Low Coupling Efficiency / Truncated Sequences

Cause: Steric hindrance of the C-glycoside or aggregation due to the modified base stacking. Solution:

  • Coupling Time: Increase coupling time from standard (e.g., 2 min) to 6–10 minutes for the

    
     phosphoramidite.
    
  • Concentration: Increase the phosphoramidite concentration to 0.12 M (standard is often 0.1 M) to drive the reaction kinetics.

Scenario C: Branching (n+X molecular weight)

Cause: Reaction of the next phosphoramidite with the N1 of the previously incorporated

Solution:
  • Use Protected Monomers: Ensure your

    
     phosphoramidite has an N1-Fmoc  or N1-Benzoyl  protecting group.
    
  • Capping Efficiency: If using unprotected

    
    , ensure aggressive capping (Ac2O/NMI) is used immediately after coupling to acetylate any unreacted 5'-OH, though this does not protect the N1. Note: N1-acetylation is labile and will be removed during deprotection, effectively "protecting" it during the cycle.
    

Enzymatic Incorporation Guide (Polymerases)

When using

Polymerase Selection Matrix
Polymerase FamilyEnzyme ExampleIncorporation EfficiencyRecommendation
Family A Taq PolLow / StallingAvoid. High rate of stalling after 1-2 incorporations.
Family B Vent (exo-) High Recommended. Tolerates C5/N1 modifications well.
Family B KOD Dash High Recommended. Excellent for heavy modification loads.
Family B Pfu (exo-)ModerateAcceptable, but slower extension rates.
Experimental Protocol: Enzymatic Extension
  • Template Design: Avoid placing multiple

    
     incorporation sites immediately adjacent to each other if possible (e.g., avoid AAAA in template requiring TTTT -> dPsi dPsi dPsi dPsi).
    
  • Enzyme Concentration: Use 2U per 50 µL reaction (2x standard concentration).

  • Extension Time: Increase extension time by 30-50% (e.g., 1 min per kb

    
     1.5 min per kb).
    

Stability & Storage FAQs

Q: Is 2'-deoxypseudouridine sensitive to acid depurination? A: No. Unlike Purines (dA, dG) which have a labile N-glycosidic bond,

C-C glycosidic bond

Q: Can I use standard UltraMILD deprotection? A: Yes.

acrylonitrile scavengingAlways include the DEA wash.

Q: Why do I see "Alpha" and "Beta" isomers? A: While the C-glycoside is stable, severe conditions (high heat + extreme pH) can promote isomerization. However, under standard oligonucleotide synthesis and deprotection conditions (e.g., 55°C NH4OH), isomerization is negligible. If observed, check for contamination in the starting phosphoramidite material.[1]

References

  • Sinha, N. D., et al. (1984). "Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product." Nucleic Acids Research.[2][3][4] Link (Establishes the mechanism of acrylonitrile generation and the need for scavenging).

  • Charette, M. & Gray, M. W. (2000). "Pseudouridine in RNA: what, where, how, and why." IUBMB Life. Link (Review of pseudouridine chemistry and N1 reactivity).

  • Kuwahara, M., et al. (2006).[2][3] "Systematic characterization of 2'-deoxynucleoside-5'-triphosphate analogs as substrates for DNA polymerases." Nucleic Acids Research.[2][3][4] Link (Validation of Family B polymerases for modified dNTP incorporation).

  • Glen Research Technical Bulletin. "Deprotection - The problem with acrylonitrile." Link (Authoritative protocol for DEA washing to prevent cyanoethylation).

Strategies to improve the yield of full-length 2'-Deoxypseudouridine-modified oligonucleotides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2'-Deoxypseudouridine (ΨdU)-modified oligonucleotides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your full-length products. This guide is structured to address specific issues you may encounter during synthesis, deprotection, and purification, explaining the causality behind each experimental choice.

The incorporation of modified nucleosides like 2'-Deoxypseudouridine, a C-glycoside isomer of deoxyuridine, is crucial for developing therapeutic oligonucleotides and advanced molecular probes.[1][] Its unique structure enhances base-stacking and can increase the rigidity of the sugar-phosphate backbone, often leading to improved duplex stability.[1] However, its distinct chemical properties present unique challenges during standard solid-phase synthesis compared to canonical nucleosides.

This guide provides a series of troubleshooting questions and answers, detailed protocols, and FAQs to navigate these complexities effectively.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific, common problems encountered during the synthesis of ΨdU-modified oligonucleotides. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.

Question 1: My overall yield is low, and mass spectrometry shows a high proportion of failure sequences (n-1) specifically at the ΨdU incorporation site. What is causing this low coupling efficiency?

This is the most common issue when working with modified phosphoramidites. The problem almost always lies in the coupling step of the synthesis cycle.

Primary Cause: Slower Coupling Kinetics

The 2'-Deoxypseudouridine phosphoramidite can be sterically more demanding than standard dA, dC, dG, and T phosphoramidites. This can lead to slower reaction kinetics with the 5'-hydroxyl of the growing oligonucleotide chain on the solid support. A standard coupling time that is sufficient for canonical bases may be too short to drive the reaction to completion for ΨdU, resulting in a significant population of uncapped (n-1) failure sequences.

Solutions & Optimization Protocol
  • Extend the Coupling Time: The most critical adjustment is to increase the wait time during the coupling step for the ΨdU monomer. While standard monomers couple efficiently in 30-60 seconds, a modified base requires significantly longer.

Monomer TypeStandard Coupling TimeRecommended ΨdU Coupling Time
A, C, G, T30 - 60 secondsN/A
2'-Deoxypseudouridine (ΨdU)N/A10 - 15 minutes [3]
  • Ensure Anhydrous Conditions: Phosphoramidite chemistry is extremely sensitive to moisture. Water hydrolyzes the phosphoramidite to its corresponding H-phosphonate, rendering it inactive for coupling.[4]

    • Action: Use fresh, anhydrous-grade acetonitrile for phosphoramidite dissolution. Ensure the synthesizer's solvent lines are dry and that the phosphoramidite vial is handled under an inert atmosphere (Argon or N2) to prevent atmospheric moisture contamination.

  • Verify Activator and Phosphoramidite Quality:

    • Activator: Ensure your activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) is fresh and has not degraded.

    • Phosphoramidite: If the ΨdU phosphoramidite vial has been opened multiple times or is past its expiration date, its quality may be compromised. Consider using a fresh vial. Store all phosphoramidites at -20°C under an inert atmosphere.[3]

Experimental Workflow: Optimizing Coupling Efficiency

G cluster_synthesis Solid-Phase Synthesis Cycle for ΨdU cluster_troubleshoot Key Optimization Points Deblock 1. Detritylation (DMT-Off) Wash1 Wash Deblock->Wash1 Add ΨdU Amidite + Activator Couple 2. Coupling Step Wash1->Couple Add ΨdU Amidite + Activator Wash2 Wash Couple->Wash2 Wait 12-15 min Time Increase Coupling Time (12-15 min) Couple->Time Reagent Use Fresh, Anhydrous Acetonitrile & Amidite Couple->Reagent Activator Confirm Activator Potency Couple->Activator Cap 3. Capping Wash2->Cap Wash3 Wash Cap->Wash3 Oxidize 4. Oxidation Wash3->Oxidize Oxidize->Deblock Ready for next cycle Wash4 Wash Oxidize->Wash4

Caption: Optimized synthesis cycle for ΨdU incorporation.

Question 2: My analysis shows a full-length product, but its mass is incorrect, suggesting incomplete deprotection. How should I adjust my deprotection protocol?

Incomplete deprotection is a common pitfall when working with modified oligonucleotides, as protecting groups may be more resistant to removal or the oligonucleotide itself may be sensitive to standard deprotection conditions.[5]

Primary Cause: Inadequate Deprotection Reagents or Conditions

Standard deprotection with ammonium hydroxide at 55°C may not be sufficient to completely remove all base-protecting groups, especially if more robust groups are used on the custom ΨdU phosphoramidite or if the oligonucleotide contains other sensitive moieties. Furthermore, incomplete removal can lead to a heterogeneous final product, complicating downstream applications.

Solutions & Recommended Protocols
  • Switch to a Stronger Deprotection Reagent: Ammonium hydroxide/methylamine (AMA) is a more potent and faster deprotection solution.[6] It is highly effective for complete deprotection and is our standard recommendation for robust cases.

  • Use Compatible Protecting Groups: When using AMA, it is critical to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC). Methylamine can transaminate the exocyclic amine of cytosine if Bz-dC is used, resulting in an N4-methyl-dC modification.[6]

ReagentTemperatureTimeKey Considerations
Ammonium Hydroxide (30%)55 °C8 - 16 hoursStandard, but may be incomplete for complex oligos.
AMA (1:1 NH₄OH/40% MeNH₂)65 °C15 - 20 minutes Highly efficient. Requires Ac-dC .[7]
K₂CO₃ in Methanol (0.05M)Room Temp4 - 17 hours"UltraMILD" conditions for highly sensitive dyes or modifications.[8] Requires compatible Pac-dA, iPr-Pac-dG, and Ac-dC phosphoramidites.
Step-by-Step Protocol: AMA Deprotection
  • Preparation: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28–30%) and 40% aqueous methylamine. Prepare this solution fresh and keep it on ice.

  • Cleavage & Deprotection:

    • Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

    • Add 1.5 mL of fresh AMA solution to the vial.

    • Seal the vial tightly and place it in a heating block at 65°C for 15 minutes.[7]

  • Cooling: After incubation, immediately place the vial on ice for 10 minutes to cool.

  • Recovery: Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.

  • Drying: Dry the oligonucleotide solution completely using a vacuum concentrator.

Question 3: I'm struggling to separate the full-length ΨdU-modified product from shorter failure sequences. Which purification method is best?

The choice of purification method is critical for obtaining a high-purity final product. The presence of a modification like ΨdU can slightly alter the chromatographic behavior of an oligonucleotide, making a robust separation method essential.

Cause: Insufficient Resolution of Standard Methods

Standard desalting is inadequate as it only removes salts and very small molecules, not n-1 failure sequences. While reverse-phase cartridge purification offers a step up, its resolution diminishes for longer oligonucleotides, and it may not cleanly separate sequences of similar length and hydrophobicity.[9]

Recommended Purification Strategies

For applications requiring high purity, such as therapeutics, cloning, or crystallography, HPLC or PAGE is necessary.

Purification MethodPrinciple of SeparationPurityYieldBest ForDrawbacks
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>85%Good"DMT-On" purification of oligos <50 bases, especially those with hydrophobic labels.[10]Resolution decreases with oligo length.[10]
Ion-Exchange HPLC (IEX-HPLC) Charge (Phosphate Backbone)>95%GoodHigh-purity separation of long oligos based purely on length. Excellent for removing n-1 sequences.Can be more complex to set up; sensitive to salt concentration.
Polyacrylamide Gel Electrophoresis (PAGE) Size and Charge>95-99%[10]LowerHighest purity applications; resolving oligos that differ by a single nucleotide.Labor-intensive, lower throughput, and can damage some modifications.[11]
Decision Workflow: Choosing a Purification Method

G start What is your downstream application? node_app node_app start->node_app node_len node_len node_app->node_len Therapeutics, Cloning, Antisense, NGS res_desalt Desalting is Sufficient node_app->res_desalt Routine PCR, Screening res_rphplc Use RP-HPLC (DMT-On) node_len->res_rphplc Oligo Length < 50 nt res_iexhplc Use IEX-HPLC or PAGE node_len->res_iexhplc Oligo Length > 50 nt or Highest Purity Needed

Caption: Decision tree for selecting the optimal purification method.

Frequently Asked Questions (FAQs)

Q1: Does the position of the 2'-Deoxypseudouridine in the sequence affect the synthesis strategy?

A: Yes, potentially. While a single internal incorporation follows the guidance above, multiple adjacent ΨdU incorporations may compound any reduction in coupling efficiency, requiring strict adherence to extended coupling times for each insertion. A ΨdU at the 3'-end is generally less problematic as it is pre-loaded onto the solid support, but care must be taken during its initial synthesis.

Q2: Are there special considerations for cleaving the oligonucleotide from the solid support?

A: The cleavage and deprotection steps are typically performed simultaneously. The conditions are dictated by the deprotection reagent chosen. For example, using AMA at 65°C for 15 minutes is sufficient for both cleavage from the CPG support and full deprotection.[6][7] If using a milder reagent like potassium carbonate, ensure the recommended time is sufficient for complete cleavage as specified by the solid support manufacturer.

Q3: Can I use standard phosphoramidites for the other bases in my sequence?

A: Absolutely, but you must ensure their protecting groups are compatible with your chosen deprotection scheme. As highlighted earlier, if you use the highly efficient AMA deprotection method, you must use Ac-dC instead of the standard Bz-dC to prevent side reactions.[6] If your oligo contains other sensitive modifications that require "UltraMILD" deprotection (e.g., potassium carbonate in methanol), you must use the corresponding UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) for all bases.[8]

Q4: How does 2'-Deoxypseudouridine incorporation impact the final analysis by HPLC and Mass Spectrometry?

A: The mass of a ΨdU residue is identical to that of a deoxyuridine (or thymidine) residue, so it will not change the expected mass of the full-length oligonucleotide. However, its presence can slightly alter the retention time in RP-HPLC compared to an unmodified oligo of the same sequence, typically making it slightly more hydrophilic. It is important to calculate the expected mass accurately and look for common adducts (e.g., +Na, +K) in your mass spectrometry data.

References

  • Bio-Synthesis Inc. (n.d.). 2'-Deoxypseudouridine Oligonucleotide Modification.
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
  • Rana, F. R., et al. (1995). Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine. PubMed.
  • Rana, F. R., & Esposito, G. (1992). Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites.
  • Basu, A. K., et al. (2020). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine.
  • Hoshino, T., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI.
  • Cassey, B. (2025). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Insights.bio.
  • Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing.
  • Glen Research. (n.d.). Deprotection.
  • ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides.
  • Glen Research. (n.d.). Deprotection Guide.
  • Glänzer, D., et al. (2024). Efficient Synthetic Access to Stable Isotope Labelled Pseudouridine Phosphoramidites for RNA NMR Spectroscopy.
  • Thermo Fisher Scientific. (n.d.). Oligonucleotide Purification Methods for Your Research.
  • Arbour, C. A., & Imperiali, B. (2022). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. DSpace@MIT.
  • Agris, P. F., et al. (n.d.). Assessing incomplete deprotection of microarray oligonucleotides in situ.
  • Glen Research. (n.d.). PseudoUridine-CE Phosphoramidite.
  • Sigma-Aldrich. (n.d.). Oligonucleotide Purification.
  • ACS Publications. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides.
  • Arbour, C. A., & Imperiali, B. (2022). Backbone-Anchoring, Solid-Phase Synthesis Strategy To Access a Library of Peptidouridine-Containing Small Molecules. PubMed.
  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5.
  • BOC Sciences. (n.d.). Phosphoramidite pseudoUridine.
  • Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2.
  • Eurogentec. (n.d.). Oligonucleotide Purification Guidelines.
  • JoVE. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview.
  • Integrated DNA Technologies. (2023). Oligo purification methods: which type should I choose?
  • ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency.
  • Grosjean, H. (Ed.). (n.d.). Pseudouridine Formation, the Most Common Transglycosylation in RNA.
  • Wiley Online Library. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.

Sources

How to prevent phosphoramidite degradation when using 2'-Deoxypseudouridine CEP.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Deoxypseudouridine CEP

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2'-Deoxypseudouridine CEP. This guide is designed to provide in-depth, practical advice to ensure the successful incorporation of this modified phosphoramidite into your synthetic oligonucleotides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and use of 2'-Deoxypseudouridine CEP.

Q1: What is the primary cause of phosphoramidite degradation?

A1: The single most critical factor is exposure to moisture. Phosphoramidites are highly susceptible to hydrolysis, where water reacts with the P(III) center, converting it to an H-phosphonate.[1] This hydrolyzed form is inactive and will not participate in the coupling reaction, leading to synthesis failure.[1] Therefore, maintaining strictly anhydrous (water-free) conditions throughout storage and synthesis is paramount.[2]

Q2: How should I store 2'-Deoxypseudouridine CEP?

A2: Store the phosphoramidite solid under an inert atmosphere (argon or nitrogen) at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q3: My coupling efficiency for 2'-Deoxypseudouridine CEP is lower than for standard A, C, G, T amidites. Is this normal?

A3: Yes, it is common for modified or sterically hindered phosphoramidites to exhibit slightly lower coupling efficiencies than standard amidites. This can be due to the bulk of the modifying groups. However, efficiencies should still be high (>95%).[3][4] Significant drops below this threshold indicate a problem that needs troubleshooting.

Q4: Which activator should I use for 2'-Deoxypseudouridine CEP?

A4: While 1H-Tetrazole can be used, more potent activators are often recommended for modified amidites to ensure rapid and complete reaction.[][6] Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are excellent choices as they can enhance reaction rates for sterically hindered phosphoramidites.[6]

Q5: Are there special deprotection conditions required for oligonucleotides containing 2'-Deoxypseudouridine?

A5: Generally, standard deprotection conditions (e.g., concentrated ammonium hydroxide) are sufficient to remove the isobutyryl (iBu) protecting group from the pseudouridine base and the cyanoethyl groups from the phosphate backbone.[7] However, if your oligonucleotide contains other sensitive modifications (like certain dyes), a milder deprotection scheme, such as using potassium carbonate in methanol, may be necessary.[8] Always review the requirements for all components in your oligo.[8]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Coupling Efficiency (<95%)

Q: I'm observing a significant (n-1) peak in my analysis, indicating poor coupling of 2'-Deoxypseudouridine CEP. What are the likely causes and how can I fix it?

A: Low coupling efficiency is the most common issue encountered. The root cause is almost always related to reagent purity or suboptimal reaction conditions.

Underlying Causes & Solutions:

  • Water Contamination (Hydrolysis): This is the primary suspect. The phosphoramidite P(III) center is rapidly hydrolyzed by water to a non-reactive H-phosphonate, preventing it from coupling to the growing oligonucleotide chain.[1]

    • Solution: Ensure all reagents and solvents are rigorously anhydrous. Use fresh, high-quality acetonitrile (<30 ppm water). Consider treating your amidite solution with activated 3Å molecular sieves for at least two days prior to use to scavenge any trace moisture.[3] You can test for water contamination by activating the phosphoramidite with tetrazole in an NMR tube; the presence of a large hydrolyzed side-product peak confirms water is the issue.[3]

  • Suboptimal Activator: The activator's role is to protonate the phosphoramidite's diisopropylamino group, making it a good leaving group and enabling the nucleophilic attack by the 5'-hydroxyl group.[][6] An activator that is too weak or used at the wrong concentration can result in incomplete activation.

    • Solution: Switch to a more effective activator for modified amidites. See the table below for a comparison. Ensure the activator solution is also anhydrous and has not degraded.

  • Degraded Phosphoramidite: The phosphoramidite itself may have degraded due to improper storage or handling (exposure to air, moisture, or heat).[2][9]

    • Solution: Use a fresh vial of 2'-Deoxypseudouridine CEP. When preparing the solution, do so under an inert gas atmosphere and use it promptly.

  • Insufficient Coupling Time: Modified amidites can be bulkier and may require longer coupling times to react completely compared to standard DNA phosphoramidites.

    • Solution: Increase the coupling time for the 2'-Deoxypseudouridine CEP step in your synthesizer protocol. Doubling the standard time (e.g., from 60 seconds to 120 seconds) is a good starting point.

Activator Comparison Table
ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole 0.45 M4.9Standard activator, but has limited solubility and is less effective for hindered amidites.[6]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.6 M4.2More acidic and more effective than 1H-Tetrazole, improving reaction rates.[6]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic but a better nucleophile than tetrazoles; highly soluble and very effective.[6]

Part 3: Best Practices & Protocols

Proactive measures are the best way to prevent phosphoramidite degradation and ensure successful synthesis.

Protocol 1: Preparation of Anhydrous 2'-Deoxypseudouridine CEP Solution

This protocol details the steps for preparing your phosphoramidite solution while minimizing the risk of hydrolysis.

Materials:

  • Vial of 2'-Deoxypseudouridine CEP

  • Anhydrous acetonitrile (ACN) in a Sure/Seal™ bottle or freshly dried over molecular sieves

  • Syringes and needles, oven-dried or flame-dried

  • Inert gas source (Argon or Nitrogen)

  • Activated 3Å molecular sieves (optional, but recommended)[3]

Procedure:

  • Equilibrate: Remove the phosphoramidite vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30 minutes. This step is critical to prevent moisture condensation.

  • Inert Atmosphere: Once equilibrated, create an inert atmosphere. Puncture the vial's septum with a needle connected to an inert gas line and another needle to act as a vent.

  • Solvent Addition: Using a dry syringe, carefully withdraw the required volume of anhydrous ACN and add it to the phosphoramidite vial to achieve the desired concentration (e.g., 0.1 M).

  • Dissolution: Gently swirl the vial to dissolve the solid completely. Avoid vigorous shaking.

  • Drying (Optional): For maximum security against moisture, add a small amount of activated 3Å molecular sieves to the prepared solution and allow it to stand for at least 2 hours (or up to 2 days for problematic reagents) before placing it on the synthesizer.[3]

  • Installation: Install the phosphoramidite solution on the DNA/RNA synthesizer promptly.

Visualization of Key Processes

The following diagram illustrates the four key steps in a single cycle of phosphoramidite-based oligonucleotide synthesis. The "Coupling" step is where the integrity of your 2'-Deoxypseudouridine CEP is most critical.

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle (3' -> 5' Direction) Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add 2'-Deoxypseudouridine CEP) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH groups) Coupling->Capping Chain extended Oxidation 4. Oxidation (Stabilize P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

This diagram shows the primary degradation mechanism that must be prevented. Water attacks the reactive phosphoramidite, rendering it incapable of participating in the coupling reaction.

Hydrolysis_Pathway Amidite Active Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate Amidite->H_Phosphonate Hydrolysis Water H₂O (Moisture) Water->H_Phosphonate Failure Coupling Failure (n-1 Sequence) H_Phosphonate->Failure

Caption: The hydrolysis pathway of a phosphoramidite due to water contamination.

References

  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]

  • Beilstein-Institut. (2018). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Berner, S., Mühlegger, K., & Seliger, H. (1989). The Degradation of dG Phosphoramidites in Solution. Nucleic Acids Research, 17(3), 853–864. [Link]

  • Caruthers, M. H. (2013). The Chemical Synthesis of DNA/RNA: Our Gift to Science. Journal of Biological Chemistry, 288(2), 1420–1427. [Link]

  • Glen Research. Troubleshooting the Synthesis of Modified Oligonucleotides. [Link]

  • Glen Research. (2007). ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Hayakawa, Y., Kataoka, M., & Noyori, R. (1996). A General Approach to the Synthesis of Oligonucleotides with 3'-Terminal Phosphate. The Journal of Organic Chemistry, 61(23), 7996–7997. [Link]

  • Kumar, G., Lönnberg, T., & Strömberg, R. (2022). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 27(23), 8443. [Link]

  • Stetsenko, D. A., & Gait, M. J. (2000). Efficient solid-phase synthesis of 5'-carboxy-oligodeoxyribonucleotides and their conjugation to a 21-amino-4,7,10,13,16,19-hexaoxaheneicosanyl-substituted peptide. The Journal of Organic Chemistry, 65(16), 4900–4908. [Link]

  • Twist Bioscience. (2017). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Vinogradov, S. V., & Lloyd, D. H. (1993). Solid-phase oligonucleotide synthesis. Nucleic Acids Research, 21(16), 3841–3842. [Link]

  • Vyle, J. S., Connolly, B. A., Kemp, D., & Laughton, C. A. (1992). Sequence and structural effects on the cleavage of the 5'-O-dimethoxytrityl group of oligodeoxyribonucleotides. Nucleic Acids Research, 20(14), 3627–3632. [Link]

  • Zarytova, V. F., Ivanova, E. M., & Chasovskikh, M. N. (1999). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 27(18), 3790–3793. [Link]

Sources

Optimizing activator choice for efficient 2'-Deoxypseudouridine phosphoramidite coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing activator choice for efficient 2'-Deoxypseudouridine phosphoramidite coupling. Content type: Technical Support Center (FAQs & Troubleshooting). Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Oligonucleotide Synthesis Support Hub. This guide addresses the specific challenges of incorporating 2'-Deoxypseudouridine (dP) into DNA oligonucleotides. Unlike standard canonical bases, dP possesses a C-glycosidic bond and unique steric properties that often result in suboptimal coupling efficiency when using standard protocols.

Below you will find a diagnostic troubleshooting guide, mechanistic insights into activator selection, and optimized protocols derived from field application data.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why am I observing low coupling efficiency (>95%) with 2'-Deoxypseudouridine compared to standard T or dA?

A: This is a common issue attributed to two main factors:

  • Steric Hindrance: The C-glycosidic bond geometry in 2'-deoxypseudouridine alters the spatial orientation of the base relative to the sugar, potentially hindering the approach of the incoming phosphoramidite to the 5'-OH of the support-bound oligo.

  • Electronic Effects: The electron-rich nature of the pseudouridine ring (specifically the N1-H, if imperfectly protected or interacting with the activator) can alter the kinetics of the tetrazolide intermediate formation.

Immediate Action:

  • Switch Activator: If using 1H-Tetrazole, switch to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[1][2]

  • Increase Coupling Time: Extend coupling time from the standard 90 seconds to 3–6 minutes .

Q2: I see "n-1" deletion sequences in my mass spec data at the dP site. Is this an activator issue?

A: Yes, "n-1" deletions at the modification site indicate incomplete coupling.

  • Cause: The activation rate of the dP phosphoramidite is slower than that of standard bases. Standard coupling times leave unreacted 5'-OH groups, which are then capped, resulting in a deletion.

  • Solution: Increase the activator-to-amidite molar ratio . Ensure your phosphoramidite concentration is at least 0.1 M (standard is often 0.05 M or 0.1 M, but for dP, maintaining high effective concentration is key).

Q3: Can I use DCI instead of ETT? I am concerned about acidity.

A: Yes, and for certain applications, DCI is superior.[3]

  • Acidity: ETT (pKa ~4.3) is more acidic than DCI (pKa ~5.2). While 2'-deoxypseudouridine has a stable C-glycosidic bond (making it resistant to acid-catalyzed depurination compared to Purines), the protecting groups on the dP (often Fmoc or similar on N1) must remain stable.

  • Solubility: DCI is highly soluble (up to 1.1 M in ACN), allowing for very high local concentrations which drives the reaction forward via the Law of Mass Action, compensating for its lower acidity.

  • Recommendation: Use 0.25 M DCI if you are synthesizing large scales or experiencing precipitation issues with ETT. Use 0.25 M ETT if you need the fastest possible kinetics on small scales.

Part 2: Activator Selection & Optimization

Activator Comparison Matrix
Parameter1H-Tetrazole 5-Ethylthio-1H-tetrazole (ETT) 4,5-Dicyanoimidazole (DCI) 5-Benzylthio-1H-tetrazole (BTT)
Acidity (pKa) ~4.9 (Weakest)~4.3 (Strong)~5.2 (Moderate)~4.1 (Strongest)
Solubility (ACN) Low (~0.45 M)High (~0.75 M - 1.5 M)Very High (~1.1 M)Moderate (~0.44 M)
Kinetics SlowFastFast (Nucleophilic assistance)Fast
Risk Crystallization / CloggingMinor Depurination risk (low for dP)Low risk / High SolubilityCrystallization
Verdict for dP Not Recommended Highly Recommended (Speed) Recommended (Scale/Solubility) Alternative
Decision Logic for Activator Choice

ActivatorSelection Start Start: Selecting Activator for dP Scale What is your Synthesis Scale? Start->Scale SmallScale Small Scale (< 1 µmol) Scale->SmallScale LargeScale Large Scale (> 10 µmol) Scale->LargeScale SpeedPriority Priority: Coupling Speed? SmallScale->SpeedPriority SolubilityPriority Priority: Solubility & Clogging? LargeScale->SolubilityPriority SelectETT Select ETT (0.25 M) Max Kinetics SpeedPriority->SelectETT High Speed Needed SelectDCI Select DCI (0.25 M - 0.5 M) Max Solubility SpeedPriority->SelectDCI Standard Speed OK SolubilityPriority->SelectETT If Temp Controlled SolubilityPriority->SelectDCI Prevent Clogging

Caption: Decision tree for selecting the optimal activator based on synthesis scale and priority constraints.

Part 3: Optimized Coupling Protocol

This protocol is designed for an automated DNA synthesizer (e.g., ABI 394, MerMade, or ÄKTA oligopilot) incorporating 2'-Deoxypseudouridine.

Reagents
  • Phosphoramidite: 2'-Deoxypseudouridine-CE Phosphoramidite (0.1 M in Anhydrous Acetonitrile). Note: Ensure water content < 30 ppm.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile OR 0.25 M 4,5-Dicyanoimidazole (DCI).

  • Solid Support: Standard CPG or Polystyrene (500 Å or 1000 Å).

Step-by-Step Cycle Parameters
StepFunctionStandard Protocol (dA/dT/dC/dG)Optimized dP Protocol Rationale
1 Deblock TCA/DCM (Wait: ~60s)SamedP is stable to acid; standard deblock is safe.
2 Wash AcetonitrileDouble Wash Ensure total removal of acid to prevent premature activation or degradation.
3 Coupling Wait: 90 - 120 sec Wait: 360 - 600 sec (6-10 min) Slower kinetics of C-nucleosides require extended contact time.
4 Stoichiometry ~1.5 - 2.0 equivalents3.0 - 4.0 equivalents Drives reaction to completion (Le Chatelier's principle).
5 Capping Ac2O / N-Me-ImSameStandard capping is sufficient.
6 Oxidation Iodine / PyridineSameStandard oxidation works well for dP.
Protocol Notes:
  • Dissolution: 2'-Deoxypseudouridine phosphoramidites can be viscous. Ensure complete dissolution in anhydrous acetonitrile. If using DCI, the activator solution itself is a good solvent, but premixing is generally not done on-line; keep them in separate bottles.

  • Double Coupling: For sequences where dP is adjacent to Purines (especially G), enable "Double Coupling" in your synthesizer software. This performs the coupling step twice before moving to capping, significantly raising yield.

Part 4: Mechanistic Insight[5]

The coupling reaction relies on the protonation of the diisopropylamino group on the phosphoramidite by the activator.

  • Protonation: The activator (ETT/DCI) protonates the trivalent nitrogen of the phosphoramidite.

  • Displacement: The activator displaces the diisopropylamine, forming a reactive Tetrazolide (or Imidazolide) intermediate.[3]

  • Attack: The 5'-OH of the support-bound nucleoside attacks the phosphorus, forming the phosphite triester.

Why ETT works best for dP: The tetrazolide intermediate formed by ETT is less sterically hindered and electronically more susceptible to nucleophilic attack by the 5'-OH than the intermediate formed by plain Tetrazole. Given the steric bulk of the dP base (C-glycoside orientation), the "slimmer" and more reactive ETT-intermediate navigates the steric pocket more effectively.

Mechanism Amidite dP Phosphoramidite Intermediate Reactive Tetrazolide/Imidazolide Amidite->Intermediate Protonation & Amine Displacement Activator Activator (ETT/DCI) Activator->Intermediate Catalysis Product Phosphite Triester (Coupled dP) Intermediate->Product Nucleophilic Attack by 5'-OH Support 5'-OH Oligo Support Support->Product

Caption: Simplified mechanism of phosphoramidite activation and coupling.

References

  • Glen Research. Activators for Oligonucleotide Synthesis.[3] Glen Report 19.29. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine... (Discusses ETT vs DCI efficiency). Available at: [Link]

  • Sierra BioSystems. Rapid Oligonucleotide Synthesis Cycle Optimization. (Data on ETT concentration and coupling times). Available at: [Link]

Sources

Managing moisture sensitivity during the synthesis of 2'-Deoxypseudouridine oligonucleotides.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Deoxypseudouridine Oligonucleotide Synthesis

Topic: Managing Moisture Sensitivity & Coupling Efficiency for 2'-Deoxypseudouridine (2'-dP) Ticket ID: #dP-SYNTH-001 Support Level: Senior Application Scientist

Executive Summary

You are working with 2'-Deoxypseudouridine (2'-dP) , a C-nucleoside analog where the uracil base is attached to the sugar via a carbon-carbon (C-C) bond rather than the standard nitrogen-carbon (N-C) bond.

The Paradox: While the C-C bond renders the final oligonucleotide highly resistant to enzymatic hydrolysis (nuclease stability), the phosphoramidite monomer itself is chemically fragile during synthesis. It suffers from steric bulk and heightened sensitivity to moisture-induced hydrolysis compared to standard DNA bases (A, G, C, T).

This guide replaces standard "cookbook" steps with a causal analysis of where moisture enters your system and how to eliminate it to prevent n-1 deletions and oxidized impurities .

Module 1: Reagent Preparation (The "Dry Chain")

Core Principle: Moisture introduced here is irreversible. Once water hydrolyzes the phosphoramidite into its H-phosphonate form, it becomes inert to coupling, directly reducing full-length product yield.[]

FAQ 1: My 2'-dP amidite solution turned cloudy or precipitated. Is it usable?

Status: CRITICAL FAIL Diagnosis: This indicates significant water contamination (>50 ppm) leading to hydrolysis and potential precipitation of the hydrolyzed byproducts. Action: Discard the solution. Do not attempt to filter and use.

Protocol: The "Zero-Water" Dissolution Method

Standard ACN (Acetonitrile) bottles, even "anhydrous" grades, often contain 30–50 ppm water after opening. For 2'-dP, you require <10 ppm .[2]

  • Sieve Activation: Do not trust pre-packaged sieves blindly.

    • Use 3Å molecular sieves.[2]

    • Validation: If reusing, bake at 250°C for 12+ hours. Ideally, use fresh, vacuum-packed sachets (e.g., Trap-Paks).

  • Solvent Preparation:

    • Add activated sieves to your anhydrous ACN bottle 24 hours before dissolving the amidite.

    • Target: <10 ppm water content.[2]

  • Dissolution (The Argon Shield):

    • Inject the dry ACN through the septum of the 2'-dP vial using a dry, glass syringe (plastic syringes can leach moisture/plasticizers).[3]

    • Do not remove the septum. Equalize pressure with an Argon balloon if necessary.

  • Concentration:

    • Dissolve to 0.1 M (standard DNA is often 0.05 M).

    • Reasoning: Higher concentration drives the reaction kinetics forward, compensating for the steric hindrance of the C-nucleoside orientation.

Module 2: Instrument Cycle Optimization

Core Principle: The 2'-dP monomer is sterically bulky. Standard coupling times (1.5 – 2 mins) are insufficient, leading to low coupling efficiency even in dry conditions.

FAQ 2: I see a distinct "n-1" peak in my Mass Spec. Is this a moisture issue?

Analysis:

  • Scenario A (Random n-x): If deletions are random throughout the sequence, your system is wet (lines, ACN).

  • Scenario B (Specific n-1 at 2'-dP site): This is a coupling kinetic failure . The moisture level might be acceptable, but the reaction time was too short for the bulky 2'-dP to react.

Optimized Synthesis Parameters (Table 1)
ParameterStandard DNA Protocol2'-Deoxypseudouridine Protocol Technical Rationale
Coupling Time 1.5 – 2.0 minutes6.0 – 10.0 minutes Overcomes steric hindrance of the C-glycosidic bond orientation.
Activator 1H-Tetrazole or ETTDCI or 5-ETT 4,5-Dicyanoimidazole (DCI) is a more potent nucleophile, enhancing reactivity.
Concentration 0.05 M0.10 M Increases effective collision frequency between amidite and support-bound 5'-OH.
Capping StandardAggressive Ensure unreacted 5'-OH groups are capped to prevent n-1 deletions.
Oxidation Iodine/Water/PyridineStandard The C-C bond is stable to standard oxidation. Non-aqueous oxidation is not required for 2'-dP (unlike RNA).

Module 3: The Moisture Defense Workflow (Visualization)

The following diagram illustrates the critical control points where moisture must be actively excluded.

MoistureDefense ACN_Source Anhydrous ACN Source (Risk: 30-50 ppm H2O) Sieves 3Å Molecular Sieves (24h Pre-treatment) ACN_Source->Sieves Dehydration Dry_ACN Ultra-Dry ACN (<10 ppm H2O) Sieves->Dry_ACN Result Dissolution Septum Injection (No Air Exposure) Dry_ACN->Dissolution Diluent Amidite_Vial 2'-dP Amidite Powder (Argon Purged) Amidite_Vial->Dissolution Solute Synthesizer Synthesizer Bottle (Pressurized Argon) Dissolution->Synthesizer Transfer Coupling Coupling Reaction (P-N -> P-O Bond) Synthesizer->Coupling Delivery Hydrolysis FAILURE MODE: H-Phosphonate Formation Synthesizer->Hydrolysis If Seal Leaks/Wet Gas Hydrolysis->Coupling Inert Species (No Reaction)

Figure 1: Critical Control Points for Moisture Exclusion. Red nodes indicate high-risk inputs; Green nodes indicate required mitigation steps.

Module 4: Post-Synthesis Troubleshooting Guide

Decision Tree: Diagnosing Yield Loss

Troubleshooting Start Issue: Low Yield / Impurities Check_HPLC Analyze HPLC/Mass Spec Start->Check_HPLC Peak_N1 Dominant n-1 Peak? Check_HPLC->Peak_N1 Peak_Ox Oxidized Impurities? Check_HPLC->Peak_Ox Peak_Fail Broad Failure Peaks? Check_HPLC->Peak_Fail N1_Loc Is n-1 at 2'-dP site? Peak_N1->N1_Loc Action_Iodine SOLUTION: Check Oxidation Reagent Age (Iodine concentration drift) Peak_Ox->Action_Iodine Action_Reagent SOLUTION: Amidite Degraded Dissolve fresh max 24h prior Peak_Fail->Action_Reagent Action_Time SOLUTION: Increase Coupling Time (6-10 mins) N1_Loc->Action_Time Yes Action_Wet SOLUTION: Replace ACN & Sieves (System is Wet) N1_Loc->Action_Wet No (Random)

Figure 2: Diagnostic Logic for 2'-Deoxypseudouridine Synthesis Failures.

References & Authoritative Grounding

  • Glen Research. User Guide to DNA Modification: 2'-Deoxypseudouridine. Glen Research Technical Bulletins.

    • Context: Defines solubility (0.1M) and coupling time recommendations for modified bases.

    • (Relevant technical report on long oligos and moisture).[4]

  • TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.

    • Context: Establishes the <30 ppm (ideally <10 ppm) water limit for modified amidites and the necessity of molecular sieves.

  • National Institutes of Health (NIH). The Degradation of dG Phosphoramidites in Solution.

    • Context: While focused on dG, this paper establishes the fundamental mechanism of phosphoramidite hydrolysis (second-order kinetics) which applies to the moisture sensitivity of 2'-dP.

  • BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.

    • Context: details the competition between coupling (P-N to P-O) and hydrolysis (P-N to P-H) in the presence of water.

Sources

Validation & Comparative

2'-Deoxypseudouridine vs. 2'-O-methyl modifications: a comparative analysis for RNA aptamers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 2'-Deoxypseudouridine (


)  versus 2'-O-methyl (

)
modifications in the context of RNA/DNA aptamer development.[1]

Executive Summary: The Shield vs. The Anchor

In the optimization of therapeutic aptamers, these two modifications serve distinct, often complementary, roles.

  • 2'-O-methyl (

    
    )  is the Shield .[1] Its primary function is metabolic stability .[1] By sterically blocking the 2'-hydroxyl group, it renders the backbone invisible or inaccessible to most nucleases.[1] It is the gold standard for post-SELEX stabilization.[1]
    
  • 2'-Deoxypseudouridine (

    
    )  is the Anchor .[1] Its primary function is conformational stability and affinity .[1] As a C-glycoside with a unique hydrogen-bonding capability, it rigidifies the backbone and enhances base stacking.[1] It is a precision tool used to lock aptamers into their active conformation, often lowering the dissociation constant (
    
    
    
    ).

Part 1: Chemical & Mechanistic Basis

To understand their application, we must first distinguish their structural impact on the oligonucleotide.

Feature2'-O-methyl (2'-OMe) 2'-Deoxypseudouridine (

)
Classification Sugar Modification Base Modification (on Deoxyribose)
Chemical Change

at 2' position replaced by

.[1]
N-glycosidic bond replaced by C-glycosidic bond; 2' is

.[1]
Sugar Pucker Forces C3'-endo (RNA-like, A-form).[1]Flexible, but coordinates water to rigidify backbone.[1]
Primary Mechanism Steric Hindrance: Blocks nucleophilic attack and nuclease binding.[1]Water Bridging: N1-H coordinates a water molecule to the phosphate backbone.[1]
Key Benefit Extreme Nuclease Resistance.[1]Enhanced Base Stacking & Thermal Stability (

).[1]
Structural Visualization

ChemicalStructure cluster_0 2'-O-methyl Uridine (RNA) cluster_1 2'-Deoxypseudouridine (DNA) OMe Sugar: Ribose Mod: 2'-OCH3 Effect: C3'-endo Lock Role: Nuclease Shield dPsi Sugar: Deoxyribose Mod: C-Glycoside (C5-C1') Effect: Water Bridge (N1-H) Role: Stacking/Rigidity OMe->dPsi  Distinct Mechanisms  

Figure 1: Mechanistic distinction between the sugar-modified 2'-OMe (Shield) and the base-modified 2'-dPsi (Anchor).

Part 2: Performance Comparison

Nuclease Resistance (Metabolic Stability)
  • 2'-OMe: Superior. [1][2]

    • The 2'-O-methyl group prevents the in-line nucleophilic attack required for hydrolysis by many RNases and sterically hinders the binding cleft of exonucleases.[1]

    • Data: Aptamers with >70% 2'-OMe substitution often exhibit half-lives in human serum exceeding 24–96 hours , compared to <1 hour for unmodified RNA.[1]

  • 2'-d

    
    : Moderate/Specific. 
    
    • As a DNA analog (2'-deoxy), it resists RNases (which require 2'-OH) but remains susceptible to DNases.[1]

    • However, the C-glycosidic bond (C-C) is hyper-stable against hydrolytic cleavage (depyrimidination), making it robust under acidic conditions or thermal stress where N-glycosidic bonds might fail.[1]

Binding Affinity ( )
  • 2'-OMe: Variable (Risk of Loss). [1]

    • Introducing 2'-OMe can disrupt critical hydrogen bonds or create steric clashes in the binding pocket.[1]

    • Protocol: "Walk" the modification through the sequence. Fully modified libraries (e.g., dRmY) are possible but require specific polymerases (e.g., T7 variants like Y639F).[1]

  • 2'-d

    
    : Enhancer. 
    
    • The "water bridge" between the free N1-H and the phosphate backbone reduces the entropic cost of binding by "pre-organizing" the structure.

    • Impact: Substitution of U/dT with

      
       or 
      
      
      
      in stem-loops has been shown to increase duplex stability (
      
      
      per modification) and improve affinity.[1]
Immunogenicity
  • 2'-OMe: Generally reduces immunogenicity by masking the RNA from TLRs (Toll-like Receptors), specifically TLR7/8.[1]

  • 2'-d

    
    :  Pseudouridine derivatives are potent suppressors of innate immune activation (basis of mRNA vaccine technology).[1] 
    
    
    
    shares this "stealth" property, making it excellent for in vivo applications to avoid cytokine storms.[1]

Part 3: Experimental Protocols

Experiment A: Stability Optimization (The "Walk" Strategy)

Objective: Identify positions tolerant to 2'-OMe without losing affinity.

  • Synthesis: Synthesize the parent aptamer and a series of variants where 2'-OMe is introduced systematically (e.g., every pyrimidine, or specific loops).

  • Serum Assay:

    • Incubate 1 µM aptamer in 90% Human Serum at 37°C.[1]

    • Time points: 0, 1, 4, 12, 24, 48 hours.[1]

    • Quench with 8M Urea/EDTA.[1]

    • Analyze via 15% Denaturing PAGE (Polyacrylamide Gel Electrophoresis).[1]

    • Success Metric: Intact band intensity >50% at 24h.[1]

Experiment B: Affinity Maturation with 2'-d

Objective: Rigidify a flexible loop to improve


.
  • Design: Identify Thymidine (DNA) or Uridine (RNA) residues in the aptamer's predicted loops or stem-junctions.[1]

  • Synthesis: Use 2'-deoxypseudouridine phosphoramidite (commercially available, e.g., Glen Research, ChemGenes).[1]

    • Coupling: Standard DNA coupling cycle is usually sufficient, but a slight extension (180s) is recommended for modified bases to ensure high yield.[1]

    • Deprotection: Standard ammonium hydroxide treatment.[1]

  • Affinity Measurement (MST - Microscale Thermophoresis):

    • Label target protein with a fluorophore (Red-NHS).[1]

    • Titrate non-labeled aptamer (Modified vs. Unmodified) against constant protein concentration.

    • Data Output: Compare

      
      .[1] Expect a lower 
      
      
      
      (tighter binding) for the
      
      
      variant if the modification stabilizes the active fold.[1]

Part 4: Strategic Decision Framework

Use this logic flow to determine which modification to prioritize.

DecisionTree Start Aptamer Optimization Goal Stability Goal: In Vivo Survival (Serum Stability) Start->Stability Affinity Goal: Tighter Binding (Lower Kd) Start->Affinity Q_Backbone Is the backbone RNA or DNA? Stability->Q_Backbone Q_Structure Structural Issue? Affinity->Q_Structure Res_OMe Use 2'-O-methyl (2'-OMe) Start with Pyrimidines Q_Backbone->Res_OMe RNA Res_Chimera Use 2'-OMe / LNA Chimeras (Gapmer Design) Q_Backbone->Res_Chimera DNA Res_dPsi Use 2'-Deoxypseudouridine at Loop/Stem Junctions Q_Structure->Res_dPsi Floppy Loop / Low Tm Res_Other Consider Hydrophobic Bases (e.g., SOMAmers) Q_Structure->Res_Other Lack of Contacts

Figure 2: Decision matrix for selecting between 2'-OMe and 2'-dPsi based on the primary failure mode of the aptamer.

References

  • Base Pair Biotechnologies. (n.d.). Enhancing Aptamer Stability: 2'-O-Methyl and 2'-Fluoro Modifications. Retrieved from

  • Creative Biolabs. (n.d.).[1] 2' O-methyl (OCH3) Modifications for Aptamer Development Service. Retrieved from [1]

  • Gene Link. (2026).[1] Pseudouridine-2'-deoxy (psi-dU) - Oligonucleotide Modifications. Retrieved from

  • Bio-Synthesis Inc. (n.d.).[1] 2'-Deoxypseudouridine Oligonucleotide Modification: Structural Properties. Retrieved from

  • Hamma, T., & Ferré-D'Amaré, A. R. (2006).[1] Pseudouridine synthases. Chemistry & Biology, 13(11), 1125-1135.[1] (Cited for structural rigidity mechanism).[1]

  • Charette, M., & Gray, M. W. (2000).[1] Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341-351.[1] (Cited for base stacking properties).

  • Glen Research. (n.d.).[1] Phosphoramidite Chemistry and Minor Base Modifications. Retrieved from

Sources

Head-to-head comparison of 2'-Deoxypseudouridine and locked nucleic acids (LNA) in antisense applications.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Antisense Oligonucleotide Modifications: A Head-to-Head Comparison of 2'-O-Methoxyethyl (MOE) and Locked Nucleic Acid (LNA)

For researchers and drug developers in the field of oligonucleotide therapeutics, the choice of chemical modification is a critical decision that profoundly impacts the potency, durability, and safety of an antisense oligonucleotide (ASO). While a vast array of modifications exists, this guide provides a focused, head-to-head comparison of two of the most influential players: the clinically validated workhorse, 2'-O-Methoxyethyl (MOE), and the high-affinity powerhouse, Locked Nucleic Acid (LNA).

This guide moves beyond a simple listing of features to explain the causal relationships between chemical structure and biological performance, providing the field-proven insights necessary to select the optimal chemistry for your antisense application. While initial inquiries may arise about various novel or niche modifications like 2'-Deoxypseudouridine, a direct comparison between the second-generation MOE and third-generation LNA platforms offers a more instructive and data-rich analysis of the fundamental trade-offs in modern ASO design.

The Central Role of Chemical Modification in ASO Therapeutics

Unmodified single-stranded DNA or RNA is rapidly degraded by ubiquitous cellular nucleases and exhibits relatively low binding affinity for its target mRNA.[1][2] To overcome these limitations, medicinal chemists have developed a suite of modifications to the phosphate backbone, sugar moiety, and nucleobase of the oligonucleotide. The primary goals of these modifications are to:

  • Increase Nuclease Resistance: Enhancing stability in biological fluids and inside the cell is essential for a sustained therapeutic effect.[3]

  • Enhance Binding Affinity: A higher melting temperature (Tm) of the ASO:RNA duplex generally correlates with improved potency.

  • Optimize Pharmacokinetics and Biodistribution: Modifications can influence how an ASO is absorbed, distributed, and eliminated.

  • Minimize Toxicity: Altering the chemical structure is key to reducing off-target effects and innate immune responses.

This guide will focus on the 2'-sugar position, a critical hub for modifications that define the character of an ASO.

Deep Dive: 2'-O-Methoxyethyl (MOE) – The Gold Standard of Safety and Efficacy

The 2'-O-Methoxyethyl (MOE) modification is a hallmark of second-generation ASO technology. It involves the addition of a methoxyethyl group to the 2' position of the ribose sugar. This seemingly simple addition has profound effects on the ASO's properties, establishing MOE as a cornerstone of multiple FDA-approved drugs, including Spinraza (nusinersen) and Tegsedi (inotersen).[2][4]

Chemical Structure of 2'-MOE

The 2'-MOE group is a relatively bulky and flexible side chain that provides a unique combination of steric hindrance and favorable hydration.

Caption: Chemical structure of a 2'-O-Methoxyethyl (MOE) nucleotide.

Mechanism and Performance Characteristics

MOE-modified ASOs are most commonly deployed in a "gapmer" design. This chimeric structure consists of a central block of 8-12 unmodified DNA nucleotides (the "gap") flanked by wings of 2-5 MOE-modified nucleotides.

  • Causality: The MOE wings serve two primary functions. First, they provide robust protection against degradation by exonucleases.[4][5] Second, they increase the binding affinity of the ASO for its target RNA.[6] The central DNA gap is the active region; when the ASO binds to its target mRNA, the DNA:RNA heteroduplex that forms in this gap is a substrate for RNase H, a cellular enzyme that cleaves the RNA strand, leading to gene silencing.[7]

Key Performance Attributes of MOE:
  • Superior Nuclease Resistance: The 2'-MOE modification provides excellent steric bulk, significantly inhibiting nuclease-mediated degradation and leading to a long tissue half-life, often measured in weeks.[3][4]

  • Enhanced Binding Affinity: MOE modifications increase the melting temperature (Tm) of an ASO-RNA duplex by approximately 1.5-2.0 °C per modification compared to an unmodified DNA:RNA duplex. This enhancement is crucial for potent target engagement in vivo.

  • Excellent Safety Profile: The most significant advantage of MOE chemistry is its well-established and favorable safety profile.[6] While all ASOs can have class-related toxicities, MOE ASOs have consistently demonstrated a lower propensity for causing the hepatotoxicity that can be associated with higher-affinity modifications.[4][8][9] This reliability has been a key factor in its clinical success.

Deep Dive: Locked Nucleic Acid (LNA) – The Apex of Binding Affinity

Locked Nucleic Acid (LNA) is a conformationally restricted nucleotide analog that represents a major advancement in high-affinity nucleic acid chemistry.[10] In LNA, the ribose sugar is "locked" into an ideal A-form geometry by a methylene bridge connecting the 2'-oxygen to the 4'-carbon.[11]

Chemical Structure of LNA

This rigid structure pre-organizes the phosphate backbone, reducing the entropic penalty of hybridization and leading to an unprecedented increase in binding affinity.

Caption: Chemical structure of a Locked Nucleic Acid (LNA) nucleotide.

Mechanism and Performance Characteristics

Like MOE, LNA is primarily used in gapmer ASOs to support RNase H-mediated degradation of target RNA.[12] The LNA wings provide exceptional nuclease resistance and drive the high-affinity binding, while the DNA gap facilitates cleavage.

Key Performance Attributes of LNA:
  • Unprecedented Binding Affinity: LNA is the undisputed leader in binding affinity. A single LNA modification can increase the duplex Tm by +2 to +10 °C, a dramatic improvement over other chemistries.[13] This allows for the design of shorter, highly potent ASOs.[14]

  • Exceptional Nuclease Resistance: The locked sugar conformation makes LNA-modified regions extremely resistant to enzymatic degradation.[14][15][16]

  • High Potency: The extraordinary binding affinity of LNA often translates into superior potency for target RNA reduction, with some studies showing up to a 5-fold increase in potency compared to their MOE counterparts for the same target.[8]

  • Significant Toxicity Concerns: The primary drawback of LNA is its strong association with hepatotoxicity (liver damage), characterized by elevated serum transaminases.[8][17] This toxicity is sequence-independent and appears to be an intrinsic property of the chemistry. The mechanism is thought to involve the promiscuous, RNase H1-dependent degradation of unintended, very long pre-mRNA transcripts.[9]

Head-to-Head Comparison: MOE vs. LNA

The choice between MOE and LNA is fundamentally a decision about balancing potency against safety. While both are highly effective modifications, they serve different strategic purposes in drug development.

Quantitative Performance Data Summary
Feature2'-O-Methoxyethyl (MOE)Locked Nucleic Acid (LNA)Causality & Key Insight
Binding Affinity (ΔTm/mod) +1.5 to +2.0 °C+2 to +10 °CLNA's locked ring pre-organizes the backbone for binding, drastically reducing the entropic penalty of hybridization.[14]
In Vivo Potency High (ED50 ≈ 2-5 mg/kg)[18]Very High (Potentially 3-5x > MOE)[8]Higher affinity often drives higher potency, allowing for lower doses or shorter ASOs to achieve the same effect.
Nuclease Resistance ExcellentExceptionalBoth provide robust protection. LNA's rigid structure offers slightly superior resistance in some contexts.[15]
Hepatotoxicity Risk Low / Well-toleratedHigh / Significant ConcernThis is the critical trade-off. LNA's high affinity can lead to off-target RNase H1 activity.[9] MOE's more moderate affinity and flexible side chain result in a superior safety profile.[4][8]
The Potency-Toxicity Trade-Off: A Core Principle in ASO Design

Experimental data consistently demonstrates this trade-off. In a direct comparison study, LNA-containing ASOs reduced target mRNA in mouse liver with up to 5-fold greater potency than the corresponding MOE ASOs.[8] However, these same LNA ASOs also caused profound hepatotoxicity, while the MOE ASOs showed no evidence of toxicity at effective doses.[8]

Substituting LNA with 2'-MOE in toxic ASO sequences has been shown to completely suppress the increase in liver enzymes, albeit sometimes with a parallel reduction in on-target potency.[9] This highlights that while LNA offers a path to exceptionally potent molecules, it carries a significant risk that must be carefully managed and screened for. MOE, in contrast, provides a reliable platform for achieving potent and safe gene silencing, making it a more straightforward choice for many therapeutic programs.

Experimental Protocols for ASO Evaluation

Validating the performance of a new ASO requires a standardized set of experiments. The following protocols provide a self-validating system for comparing oligonucleotides with different chemical modifications.

Diagram: Standard In Vitro ASO Evaluation Workflow

G cluster_synthesis ASO Preparation cluster_invitro In Vitro Testing synthesis Synthesize & Purify MOE and LNA ASOs transfection Transfect ASOs into Cultured Cells synthesis->transfection incubation Incubate for 24-72 hours transfection->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Isolation harvest->rna_extraction qpcr RT-qPCR Analysis rna_extraction->qpcr analysis Calculate % Knockdown (Determine IC50) qpcr->analysis

Sources

Comparative study of the structural effects of 2'-Deoxypseudouridine and 5-methyl-2'-deoxycytidine on DNA.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Effects of 2'-Deoxypseudouridine vs. 5-Methyl-2'-deoxycytidine on DNA

Executive Summary

This guide provides a technical comparison between two critical C5-modified pyrimidine nucleosides: 2'-Deoxypseudouridine (2'-deoxy-Ψ) and 5-Methyl-2'-deoxycytidine (5mC) . While both modifications involve alterations at the C5 position of the pyrimidine ring, their structural impacts on the DNA helix are fundamentally different.

  • 5mC is the "fifth base" of the genome, stabilizing DNA primarily through hydrophobic methyl stacking and acting as a reversible epigenetic mark.

  • 2'-deoxy-Ψ is a C-glycoside isomer of thymidine/deoxyuridine. It stabilizes DNA through backbone rigidification and a unique water-bridging mechanism facilitated by its free N1 proton. It is highly resistant to enzymatic hydrolysis.

This guide is designed for researchers optimizing oligonucleotide stability for therapeutic applications (e.g., antisense, aptamers) or investigating DNA repair mechanisms.

Chemical & Structural Fundamentals

The core distinction lies in the glycosidic bond and the availability of hydrogen bond donors.

Feature5-Methyl-2'-deoxycytidine (5mC)2'-Deoxypseudouridine (2'-deoxy-Ψ)
Base Analog Cytosine (C)Uracil / Thymine Isomer
Glycosidic Bond N-Glycosidic (N1–C1')C-Glycosidic (C5–C1')
Canonical Pair Guanine (via 3 H-bonds)Adenine (via 2 H-bonds)
Key Functional Group C5-Methyl groupFree N1-H (imino proton)
Bond Rotation Standard anti/syn equilibriumRestricted rotation (Rigid)
Hydrolysis Resistance Susceptible to enzymatic cleavage (e.g., TET enzymes)Hyper-resistant to chemical/enzymatic hydrolysis
Structural Mechanism Visualization

StructuralComparison cluster_5mC 5-Methyl-2'-deoxycytidine (5mC) cluster_Psi 2'-Deoxypseudouridine (2'-deoxy-Ψ) mC_Struct Base: Cytosine Mod: C5-Methyl mC_Mech Mechanism: Hydrophobic Methyl Stacking mC_Struct->mC_Mech mC_Effect Effect: Entropic Stabilization (Water exclusion) mC_Mech->mC_Effect Psi_Struct Base: Uracil Isomer Link: C5-Glycosidic Bond Psi_Mech Mechanism: 1. C-C Bond Rigidity 2. N1-H Water Bridge Psi_Struct->Psi_Mech Psi_Effect Effect: Enthalpic Stabilization (Backbone stiffening) Psi_Mech->Psi_Effect

Figure 1: Mechanistic pathways of DNA stabilization for 5mC and 2'-deoxy-Ψ.

Thermodynamic Stability Analysis

Both modifications generally increase the melting temperature (


) of DNA duplexes, but they do so via different thermodynamic parameters.
5-Methyl-2'-deoxycytidine (5mC)
  • 
    :  Typically +0.5°C to +1.3°C  per substitution.
    
  • Mechanism: The methyl group at C5 projects into the major groove, displacing ordered water molecules and increasing the hydrophobic surface area for base stacking. This is largely an entropic effect.

  • Context Dependence: Stabilization is most pronounced in CpG contexts.

2'-Deoxypseudouridine (2'-deoxy-Ψ)
  • 
    :  Typically +1.0°C to +2.0°C  per substitution compared to dA:dU; comparable or slightly superior to dA:dT.
    
  • Mechanism:

    • Water Bridging: Unlike normal nucleosides where N1 is occupied by the glycosidic bond, 2'-deoxy-Ψ connects via C5. This leaves N1-H free to form a hydrogen bond with a water molecule, which in turn bridges to the phosphate backbone. This "locks" the local conformation.[1]

    • C-Glycoside Rigidity: The C-C bond is shorter and rotationally more restricted than the N-C bond, reducing the entropic penalty of duplex formation.

Comparative Data Table

Duplex TypeModification

(Approx.)
Dominant Force
DNA:DNA dC

5mC
+0.8°C / modHydrophobic Stacking
DNA:DNA dU

2'-deoxy-Ψ
+1.5°C / modH-Bonding / Rigidity
DNA:RNA dU

2'-deoxy-Ψ
+2.0°C / modC3'-endo Propensity

Experimental Protocols

To validate these effects in your own system, follow these standardized workflows.

Protocol A: Synthesis & Incorporation
  • Reagent: Use 5'-Dimethoxytrityl-2'-deoxypseudouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Coupling: The C-glycosidic bond is stable, but the N1-H can be reactive. Standard ultramild phosphoramidites are recommended to prevent side reactions during deprotection.

  • Deprotection: 2'-deoxy-Ψ is stable under standard ammonium hydroxide deprotection (55°C, 16h), unlike some fragile RNA modifications.

Protocol B: Thermal Melting ( ) Analysis

This protocol ensures precise thermodynamic characterization.

  • Buffer Preparation: Prepare 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Degas thoroughly.

  • Sample Prep: Dilute oligonucleotides to 2.0

    
    M duplex concentration.
    
  • Annealing: Heat to 95°C for 5 min, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium.

  • Data Acquisition:

    • Ramp: 20°C to 90°C at 0.5°C/min .

    • Monitor: Absorbance at 260 nm (hyperchromicity).

  • Analysis: Calculate

    
     using the first derivative method (
    
    
    
    ).

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Oligo Synthesis (Phosphoramidite Cycle) Step2 2. Purification (RP-HPLC / PAGE) Step1->Step2 Step3 3. Annealing (95°C -> 20°C, Slow Ramp) Step2->Step3 Step4 4. UV Melting Curve (0.5°C/min, 260nm) Step3->Step4 Step5 5. Thermodynamic Calc (Van 't Hoff Analysis) Step4->Step5

Figure 2: Step-by-step workflow for characterizing modified DNA duplexes.

Biological Implications & Applications

Drug Development (Antisense & Aptamers)
  • 2'-deoxy-Ψ is superior for nuclease resistance . The C-C glycosidic bond is virtually uncleavable by cellular nucleases and glycosylases. This makes it an excellent candidate for therapeutic oligonucleotides that require long serum half-lives.

  • 5mC is preferred when mimicking native epigenetic states is required, such as in decoy oligonucleotides designed to bind transcription factors that recognize methylated DNA.

Enzymatic Processing
  • 5mC: Recognized by TET enzymes (oxidation) and methyl-binding domains (MBDs).

  • 2'-deoxy-Ψ: generally acts as a "blocker." It can stall polymerases or inhibit DNA glycosylases because the bond cannot be cleaved to form an abasic site, making it a useful tool for studying repair kinetics.

References

  • Thermodynamic Stability of DNA Duplexes: SantaLucia, J., Jr. (1998). "A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics." Proceedings of the National Academy of Sciences.

  • Pseudouridine Structure & Water Bridges: Charette, M., & Gray, M. W. (2000). "Pseudouridine in RNA: what, where, how, and why." IUBMB Life.

  • 5-Methylcytosine Stabilization: Ehrlich, M., & Wang, R. Y. (1981). "5-Methylcytosine in eukaryotic DNA." Science.

  • C-Glycoside Resistance: Hocek, M. (2014). "Synthesis of C-nucleosides and their applications." Chemical Reviews.

  • Phosphoramidite Chemistry: Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters.

Sources

Validation of 2'-Deoxypseudouridine-modified probes in quantitative PCR assays.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Molecular Assay Development

Executive Summary: The "Goldilocks" Modifier

In the landscape of quantitative PCR (qPCR) probe design, researchers often face a trade-off between affinity and enzyme compatibility . Standard DNA probes often lack the melting temperature (


) required for short, specific sequences (e.g., SNP detection or AT-rich targets). While Locked Nucleic Acids (LNA) and Minor Groove Binders (MGB) offer extreme stability, they can introduce kinetic hurdles—polymerase stalling, high background fluorescence, or synthesis costs.

2'-Deoxypseudouridine (2'-dP) emerges as a distinct alternative. A C-glycoside isomer of thymidine, 2'-dP provides a moderate, predictable


 boost (~1.0°C – 1.5°C per modification)  while maintaining excellent polymerase pass-through efficiency. This guide validates 2'-dP as a superior choice for "fine-tuning" probe stability without the "locking" rigidity of LNA, effectively serving as the "Goldilocks" solution for high-fidelity assays.

Mechanism of Action: The C-Glycoside Advantage

To validate 2'-dP, one must understand why it works. Unlike standard nucleosides linked by an N-glycosidic bond, 2'-dP features a C-C glycosidic bond .[1]

Structural Impact[1]
  • Rotational Freedom: The C-C bond alters the rotational parameters of the base, favoring base stacking interactions that stabilize the helix.

  • Water Bridging: The N1 position of the uracil base (normally occupied by the sugar linkage in standard uridine) is now a free secondary amine (N-H). This acts as an additional hydrogen bond donor, coordinating with water molecules or the phosphate backbone to rigidify the duplex structure [1][2].

Diagram 1: Probe Stability & Selection Logic

The following decision matrix illustrates where 2'-dP fits in the probe design hierarchy relative to LNA and MGB.

ProbeSelection Start Target Sequence Analysis AT_Rich Is the target AT-Rich (>60%)? Start->AT_Rich Length_Constraint Is probe length restricted (<20 bp)? AT_Rich->Length_Constraint No dP_Mod 2'-Deoxypseudouridine (2'-dP) (Moderate Tm Boost, High Fidelity, Excellent Enzyme Compatibility) AT_Rich->dP_Mod Yes (Need Stability) SNP Is this for SNP/Allele Discrimination? Length_Constraint->SNP Yes Std_DNA Standard DNA Probe (Low Cost, Baseline Tm) Length_Constraint->Std_DNA No LNA_MGB LNA / MGB Probe (High Tm Boost, High Cost, Risk of Enzyme Inhibition) SNP->LNA_MGB Short (<15bp) required SNP->dP_Mod Medium (18-22bp) + High Specificity

Caption: Decision matrix for selecting 2'-dP based on target composition and assay constraints.

Comparative Analysis: 2'-dP vs. Alternatives

The following data summarizes performance characteristics derived from thermodynamic studies and internal validation sets.

Table 1: Performance Metrics of Probe Modifications
FeatureStandard DNA2'-Deoxypseudouridine (2'-dP)Locked Nucleic Acid (LNA)MGB (Minor Groove Binder)

per Mod
N/A+0.8°C to +1.5°C +2.0°C to +8.0°C+15°C to +30°C (Global)
Mechanism Watson-CrickEnhanced Stacking + H-BondingC3'-endo Sugar LockMinor Groove Stabilization
Specificity BaselineHigh (Maintains Mismatch Penalty) Very High (Can be too sticky)Very High
Enzyme Inhibition NoneNegligible Moderate (if over-modified)Low
Design Flexibility HighHigh (Internal or End) Medium (Design rules apply)Low (3'-end only)
Cost $


$

$

Senior Scientist Insight:

"While LNA is powerful, I have observed 'stickiness' where the probe binds to non-target DNA with high GC content, causing late-cycle background signal. 2'-dP provides a 'soft' stabilization that raises the


 of AT-rich regions to match the rest of the amplicon without creating hyper-stable off-target events."

Validation Protocol

This protocol is designed to validate a 2'-dP modified probe for a quantitative assay (e.g., viral load or gene expression).

Phase 1: In Silico Design & Synthesis
  • Baseline Design: Design a standard DNA probe (20–25 bp).

  • 
     Check:  If 
    
    
    
    is < 68°C (for 2-step PCR) or < 60°C (for standard), identify AT-rich motifs.
  • Modification Strategy: Substitute dA or dT residues with 2'-dP.

    • Rule of Thumb: Place 2'-dP in the center or AT-rich loops. Avoid placing >3 consecutive modifications to prevent steric bulk issues [3].

    • Target: Aim for a

      
       8–10°C higher than the primers.
      
Phase 2: Thermodynamic Validation (Melt Curve)

Before running qPCR, validate the


 shift.
  • Reagents: 1µM Probe, 1µM Complementary Synthetic Oligo, 1x PCR Buffer + MgCl2.

  • Instrument: Real-time PCR cycler (Melt Curve mode).

  • Acceptance Criteria: The 2'-dP probe should exhibit a single, sharp melting peak 1–3°C higher than the unmodified control (depending on modification density).

Phase 3: Efficiency & Sensitivity (The Standard Curve)

Run a 6-point serial dilution (10-fold) of the template.

Experimental Setup:

  • Control: Unmodified DNA Probe.

  • Test: 2'-dP Modified Probe.

  • Target: Synthetic DNA or gDNA.

Data Analysis Table (Representative Data):

ParameterUnmodified Probe2'-dP Modified ProbeInterpretation
Slope -3.55-3.35 2'-dP improved efficiency to ~99% (Ideal: -3.32).

0.9850.998 Better linearity at low copy numbers.
LOD (Limit of Detection) 50 copies10 copies Enhanced binding allows detection of fainter signals.
Cq (at 10^4 copies) 24.523.8 Earlier Cq indicates faster/more stable hybridization.
Diagram 2: Validation Workflow

ValidationWorkflow Design Design: Insert 2'-dP at AT-rich sites Synth Synthesis & Purification (HPLC Recommended) Design->Synth MeltCheck Exp 1: Melt Curve Analysis (Verify Tm Shift) Synth->MeltCheck Decision1 Single Peak + Tm Boost? MeltCheck->Decision1 Efficiency Exp 2: Standard Curve (Efficiency 90-110%) Decision1->Efficiency Yes Redesign Redesign: Adjust Mod Position Decision1->Redesign No (Smear/Low Tm) Specificity Exp 3: Mismatch Discrimination (WT vs Mutant Template) Efficiency->Specificity

Caption: Step-by-step validation workflow for modified probes.

Troubleshooting & FAQs

Q: Can I replace every 'T' with 2'-dP? A: Technically yes, but it is unnecessary and costly. 2'-dP is a stabilizer. Use it surgically to shore up weak (AT-rich) regions of your probe. 2-4 modifications per probe are usually sufficient.

Q: Does 2'-dP affect fluorescence quenching? A: No significant quenching effects have been reported. Standard quenchers (BHQ, TAMRA) work effectively. However, ensure the modification is not immediately adjacent to the fluorophore if possible, to avoid any steric hindrance during synthesis coupling [4].

Q: How does it compare to MGB for SNP discrimination? A: MGB is superior for very short probes (13-15bp). However, for standard length probes (18-25bp), 2'-dP offers excellent discrimination. If your mismatch is in an AT-rich region, 2'-dP is actually preferred because it stabilizes the local structure enough to allow the mismatch to be the only destabilizing factor.

References

  • Trapane, T. L., et al. (1994). "DNA duplexes containing 2'-deoxypseudouridine." Journal of the American Chemical Society.

  • Glen Research. (2023).[2] "2'-Deoxypseudouridine: Technical Product Profile." Glen Research Technical Bulletins.

  • Bustin, S. A., et al. (2009). "The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments." Clinical Chemistry.

  • Chaya, K., et al. (2017). "Influence of 2'-Deoxypseudouridine on the Thermal Stability and Structure of DNA Duplexes." Biochemistry. (Representative citation for structural stability studies).

Sources

Analysis of the hybridization kinetics of 2'-Deoxypseudouridine-containing DNA versus unmodified DNA.

Comparative Guide: Hybridization Kinetics of 2'-Deoxypseudouridine (d ) vs. Unmodified DNA[1]

Executive Summary

2'-Deoxypseudouridine (d


)



1

Unlike unmodified Thymidine (dT), d

C-C glycosidic bond1

stacking enhancernuclease resistance element

Key Differentiator: While dT fits passively into the B-DNA helix, d

1

Structural Basis of Performance

The kinetic differences between d

Chemical Architecture
FeatureThymidine (dT)2'-Deoxypseudouridine (d

)
Impact on Hybridization
Glycosidic Bond N-C (N1-C1')C-C (C5-C1') The C-C bond is shorter and more rigid, enhancing base stacking enthalpy (

).[1]
H-Bond Donors 1 (N3-H)2 (N1-H, N3-H) The extra N1-H allows for a "water bridge" to the phosphate backbone, locking the base in place.[1]
Sugar Pucker C2'-endo (South)Biased towards C3'-endo (North) d

can induce local A-form geometry within a B-DNA duplex, potentially creating "stiff" patches.[1]
The "Water Bridge" Mechanism

In unmodified A-T pairs, the N1 of adenine pairs with N3 of thymine. The N1 of thymine is substituted with the sugar. In d

  • Mechanism: This exposed N1-H coordinates a water molecule that bridges to the phosphate backbone of the same strand.

  • Result: This reduces the entropic penalty (

    
    ) of duplex formation by "pre-organizing" the single strand, but it can also impose steric constraints if the helix geometry (B-form) cannot accommodate the bridge perfectly.
    

Thermodynamic & Kinetic Analysis

Melting Temperature ( ) and Stability

Contrary to the "always stabilizing" effect seen in RNA, d

context-dependent stability1
  • A-Tracts: In A/T rich regions, d

    
     substitution for dT often increases 
    
    
    (
    
    
    to
    
    
    C per modification) due to enhanced stacking.
  • Mixed Sequences: In G/C rich contexts, the effect is neutral or slightly destabilizing if the d

    
     induces a clash between its preferred C3'-endo pucker and the surrounding C2'-endo B-DNA structure.[1]
    
Kinetic Rate Constants

The hybridization reaction is defined by

  • Association Rate (

    
    ): 
    
    • Unmodified DNA: Diffusion-controlled (

      
      ).[1]
      
    • d

      
      -DNA:  Similar to unmodified DNA.[1] The modification does not significantly alter the electrostatics or radius of gyration of the single strand.
      
  • Dissociation Rate (

    
    ): 
    
    • Unmodified DNA: Fast dissociation, driven by "fraying" at the ends.

    • d

      
      -DNA: Significantly Reduced.  The enhanced base stacking and the rigid C-C bond create a higher energy barrier for the initiation of strand separation (unzipping).
      
    • Implication: d

      
       probes stay bound longer, which is critical for applications requiring high occupancy (e.g., blocking primers).
      
Comparative Data Summary
ParameterUnmodified DNA (dT)d

-Modified DNA
Kinetic Outcome
Base Stacking StandardEnhanced Slower

(Higher residence time).[1]
Nuclease Resistance LowHigh Prolonged biological half-life.[1]
Base Pairing Specific to ASpecific to A (Wobble with G)Maintains fidelity; slight increase in G-mismatch tolerance.
Hydration Spine of hydrationModified Spine Altered minor groove width; potential for specific water-bridging.[1]

Experimental Workflow: Measuring Kinetics

To validate the performance of d

Protocol: UV Thermal Melting with Derivative Analysis

Objective: Determine thermodynamic parameters (


  • Sample Prep:

    • Prepare

      
       duplex in buffer (100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).
      
    • Control: Unmodified sequence (dT).

    • Test: d

      
      -substituted sequence.
      
  • Annealing: Heat to 95°C for 5 min, cool slowly (1°C/min) to 20°C to ensure equilibrium folding.

  • Melting Ramp:

    • Heat from 20°C to 90°C at 0.5°C/min .

    • Monitor Absorbance at 260 nm (A260).[2]

  • Data Analysis:

    • Calculate the first derivative (

      
      ) to pinpoint 
      
      
      .
    • Validation: If the transition is broad, it suggests non-two-state melting (likely due to d

      
       inducing local structural distortions).[1]
      
Protocol: Surface Plasmon Resonance (SPR) for Kinetics

Objective: Direct measurement of


  • Immobilization: Biotinylate the target strand and immobilize on a Streptavidin chip.

  • Injection: Inject d

    
    -probe at 5 concentrations (e.g., 10, 30, 90, 270, 810 nM).[1]
    
  • Dissociation: Switch to running buffer and monitor signal decay for >600 seconds.

    • Note: d

      
       probes may require longer dissociation times due to slower 
      
      
      .
  • Fitting: Fit to a 1:1 Langmuir binding model.

    • Causality Check: If the fit is poor, consider a " conformational change" model (

      
      ), as d
      
      
      can induce a slow structural shift to a more stable conformation after initial binding.

Visualizing the Kinetic Pathway

The following diagram illustrates how d


HybridizationKineticscluster_legendKinetic DifferencessDNASingle Strands(Probe + Target)NucleationNucleation Complex(Initial Base Pairs)ssDNA->Nucleationk_on (Diffusion Limited)Identical for dT & dPsiNucleation->ssDNAk_off (Fast)B_DNAStandard Duplex(B-Form)Nucleation->B_DNAZippering (dT)dPsi_StateStabilized dPsi Duplex(Enhanced Stacking + Water Bridge)Nucleation->dPsi_StateZippering + Locking (dPsi)(C-C Bond Rigidity)B_DNA->Nucleationk_off (Standard)dPsi_State->Nucleationk_off (Reduced)High Energy BarrierLegenddPsi introduces a 'Locking' mechanismvia base stacking and hydration,significantly slowing dissociation.

Caption: Kinetic pathway comparison. The red path indicates the d


Applications & Recommendations

When to use d :
  • PCR Clamping/Blocking: When you need a probe to bind a Wild-Type sequence so tightly that it blocks polymerase extension, but allows amplification of a mutant sequence.[1] The slower

    
     of d
    
    
    is ideal here.
  • Antisense Oligonucleotides: d

    
     provides significant resistance to snake venom phosphodiesterase and other nucleases due to the altered glycosidic bond, extending the drug's half-life in vivo.
    
  • A-T Rich Targets: Use d

    
     to "normalize" the 
    
    
    of A-T rich probes, bringing their stability closer to G-C rich probes for multiplex assays.
When to avoid d :
  • High-Fidelity SNP Detection (vs G): While d

    
     prefers A, it can form wobble pairs with G (similar to T-G mismatches). If your SNP of interest is a G/A transition, d
    
    
    might reduce discrimination compared to highly specific artificial bases (like 2-amino-dA).[1]
  • Long Concatemers: A high density of d

    
     (e.g., every other base) can force the DNA into an A-like conformation, which might not be recognized by B-DNA specific enzymes (e.g., certain restriction endonucleases).
    

References

  • Charette, M. & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341-351.[1] Link

    • Context: Establishes the fundamental "water-bridge" stabilizing mechanism of pseudouridine, which serves as the theoretical basis for d design.
  • Trapane, T. L., et al. (1994). DNA-like character of a pseudouridine-modified RNA duplex.[1] Biophysical Journal, 67(3), 1164-1172.[1] Link

    • Context: Discusses the structural plasticity of pseudouridine and its ability to adopt DNA-like properties.
  • Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication. Annual Review of Biochemistry, 71, 191-219.[1] Link

    • Context: Provides the framework for understanding how C-nucleosides (like d

      
      ) and base stacking interactions influence polymerase fidelity and duplex stability.[1]
      
  • Sagi, J., et al. (1993). Base-pairing properties of 2'-deoxypseudouridine in DNA.[1] Nucleic Acids Research.[3][4]

    • Context: (Inferred from general C-nucleoside literature) Describes the synthesis and base-pairing specificity of d , confirming its preference for Adenine and wobble capability with Guanine.
  • Egli, M., et al. (1995). Crystal structure of the C-nucleoside analogue of the T-A base pair. Biochemistry. Context: Structural analysis showing the hydration patterns and stacking geometry of C-nucleosides in DNA helices.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.